molecular formula C11H13N3O8S B107261 DNP-DL-methionine sulfone CAS No. 16068-18-1

DNP-DL-methionine sulfone

Cat. No.: B107261
CAS No.: 16068-18-1
M. Wt: 347.3 g/mol
InChI Key: KFPFJKADCNQPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-DL-methionine sulfone is a useful research compound. Its molecular formula is C11H13N3O8S and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPFJKADCNQPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DNP-DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, a dinitrophenylated derivative of the oxidized amino acid methionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its significance in biochemical research.

Introduction: The Chemical and Biological Context

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide and subsequently methionine sulfone under stronger oxidative conditions. This oxidation is not merely a chemical artifact; it is a biologically relevant process implicated in oxidative stress and the aging of proteins. The irreversible oxidation of methionine to methionine sulfone can lead to a loss of protein function.

To study and quantify such modifications, chemical derivatization is a powerful tool. Dinitrophenylation, a classic method for labeling free amino groups, utilizes 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This process attaches a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of an amino acid, rendering it readily detectable by UV-Vis spectrophotometry.

This compound is the resulting compound when the amino acid DL-methionine is first oxidized to its sulfone form and then derivatized with DNFB. This guide will explore the synthesis, properties, and applications of this specific derivative.

Synthesis of this compound

The synthesis of this compound is a two-step process: the oxidation of DL-methionine to DL-methionine sulfone, followed by the dinitrophenylation of the resulting amino acid.

Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone

The oxidation of the thioether group in methionine to a sulfone requires a strong oxidizing agent. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst or under conditions that promote the formation of performic or peracetic acid.

Experimental Protocol: Oxidation of DL-Methionine

  • Dissolution: Dissolve DL-methionine in a suitable solvent, such as a mixture of formic acid and water.

  • Oxidation: Cool the solution in an ice bath and slowly add an excess of 30% hydrogen peroxide (H₂O₂) dropwise with constant stirring. The reaction is exothermic and should be controlled to prevent overheating.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Work-up: After the reaction is complete, the excess hydrogen peroxide can be decomposed by adding a small amount of a reducing agent like sodium metabisulfite or by catalytic decomposition (e.g., with manganese dioxide).

  • Isolation: The DL-methionine sulfone can be isolated by crystallization upon cooling or by evaporation of the solvent. The resulting white crystalline solid should be washed with a cold solvent like ethanol and dried under vacuum.

Causality Behind Experimental Choices: The use of a strong oxidizing agent like performic acid (formed in situ from formic acid and H₂O₂) is necessary to drive the oxidation past the intermediate sulfoxide stage to the sulfone. The reaction is performed at a low temperature to control the exothermicity and prevent unwanted side reactions.

Step 2: Dinitrophenylation of DL-Methionine Sulfone

The dinitrophenylation of the primary amine of DL-methionine sulfone is achieved through nucleophilic aromatic substitution using 2,4-dinitrofluorobenzene (DNFB). The reaction is typically carried out in a mildly alkaline aqueous or aqueous-ethanolic solution.

Experimental Protocol: Dinitrophenylation

  • Dissolution: Dissolve the synthesized DL-methionine sulfone in an aqueous solution of sodium bicarbonate (e.g., 1-2% w/v) to deprotonate the amino group, enhancing its nucleophilicity.

  • Addition of DNFB: A solution of DNFB in ethanol is added to the amino acid solution. The reaction mixture is then stirred vigorously at room temperature for several hours. The reaction should be carried out in the dark to prevent photodecomposition of the DNP derivatives.

  • Reaction Monitoring: Progress can be monitored by TLC, observing the formation of the yellow DNP-derivative.

  • Acidification and Extraction: Once the reaction is complete, the solution is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 1-2. This protonates the carboxylic acid group and any unreacted DNP-amine, making them less water-soluble. The yellow this compound is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The organic extracts are combined, washed with water to remove any remaining acid and salts, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The alkaline condition is crucial for deprotonating the amino group, which acts as the nucleophile attacking the electron-deficient aromatic ring of DNFB. The fluorine atom on DNFB is a good leaving group, facilitating the substitution reaction. Acidification during work-up is necessary to precipitate the product and allow for its extraction into an organic solvent.

Synthesis Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Dinitrophenylation DL-Methionine DL-Methionine Oxidation_Reaction Oxidation DL-Methionine->Oxidation_Reaction Oxidizing_Agent H₂O₂ / Formic Acid Oxidizing_Agent->Oxidation_Reaction DL-Methionine_Sulfone DL-Methionine_Sulfone Oxidation_Reaction->DL-Methionine_Sulfone DNP_Reaction Dinitrophenylation DL-Methionine_Sulfone->DNP_Reaction DNFB 2,4-Dinitrofluorobenzene (DNFB) DNFB->DNP_Reaction Base NaHCO₃ Solution Base->DNP_Reaction DNP-DL-Methionine_Sulfone DNP-DL-Methionine_Sulfone DNP_Reaction->DNP-DL-Methionine_Sulfone

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The introduction of the DNP group significantly alters the properties of methionine sulfone, most notably its spectroscopic characteristics.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₃N₃O₈S
Molecular Weight 347.30 g/mol
Appearance Expected to be a yellow crystalline solidBased on properties of other DNP-amino acids.
Solubility Sparingly soluble in water, soluble in alkaline aqueous solutions, and organic solvents like ethanol, acetone, and ethyl acetate.
Melting Point Not reported, but expected to be a sharp melting point for the pure compound. DL-methionine sulfone melts at approximately 250°C.The DNP derivative will have a different melting point.
UV-Vis Absorbance Expected to have a characteristic maximum absorbance (λmax) around 350-360 nm in acidic/neutral solutions and a red-shift in alkaline solutions.

Spectroscopic Characterization:

  • UV-Visible Spectroscopy: The DNP group is a strong chromophore. In acidic to neutral solutions, DNP-amino acids typically exhibit an absorption maximum around 350-360 nm. In alkaline solutions, the phenolic hydroxyl group of the DNP moiety can deprotonate, leading to a bathochromic (red) shift in the absorption maximum. This property is fundamental to its detection in HPLC and other analytical techniques.

  • NMR Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are essential for structural confirmation. The ¹H NMR spectrum of DNP-amino acids shows characteristic signals for the protons on the dinitrophenyl ring, typically in the downfield region (around 7-9 ppm). The signals for the amino acid backbone protons will also be present and can be used for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups: N-H stretching, C=O stretching of the carboxylic acid, asymmetric and symmetric stretching of the sulfone group (SO₂), and characteristic peaks for the aromatic nitro groups (NO₂).

Analytical Methodologies: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of DNP-amino acids. The hydrophobic DNP group allows for excellent retention and separation on reversed-phase columns.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed for separating a mixture of DNP-amino acids. A common mobile phase system consists of:

    • Solvent A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) or an acetate buffer at a slightly acidic pH.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute more hydrophobic compounds.

  • Detection: The eluent is monitored at the λmax of the DNP-amino acid, typically around 360 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of this compound.

Self-Validating System: The protocol's trustworthiness is ensured by the use of an internal or external standard for calibration. The specificity of the method is confirmed by matching the retention time and the UV-spectrum of the analyte peak with that of a pure standard.

G Sample Sample containing This compound HPLC_System HPLC System Sample->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detector UV-Vis Detector (λ = 360 nm) Column->Detector Data Chromatogram (Peak at specific retention time) Detector->Data

An In-Depth Technical Guide to the Role of DNP-DL-Methionine Sulfone in Protein Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, detailing its chemical properties, synthesis, and critical role in the analytical landscape of protein chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of protein modification and analysis, particularly in the context of oxidative stress.

Introduction: The Convergence of Classical Derivatization and Oxidative Post-Translational Modification

In the intricate world of protein chemistry, understanding the primary structure and post-translational modifications (PTMs) is paramount to elucidating function. Historically, the dinitrophenyl (DNP) derivatives of amino acids have played a pivotal role, most notably in Frederick Sanger's pioneering work on the sequencing of insulin.[1] This classical method of N-terminal amino acid identification laid the groundwork for modern proteomics.[2]

Concurrently, the significance of methionine oxidation, a common PTM induced by reactive oxygen species (ROS), has become increasingly apparent.[3] Methionine residues are particularly susceptible to oxidation, first to methionine sulfoxide and subsequently to the chemically stable methionine sulfone.[4] This irreversible oxidation can profoundly impact protein structure and function.[5]

This guide focuses on a specific molecule at the intersection of these two fields: This compound . This compound serves as a critical analytical standard for the unambiguous identification and quantification of methionine sulfone residues in proteins, providing a tangible link between a protein's covalent structure and its oxidative history.

The Chemistry of this compound

This compound is the dinitrophenylated derivative of DL-methionine sulfone. Its structure combines the chromophoric 2,4-dinitrophenyl group with the oxidized form of the amino acid methionine.

PropertyValueSource
Chemical Name N-(2,4-dinitrophenyl)-DL-methionine sulfoneN/A
Molecular Formula C₁₁H₁₃N₃O₈SN/A
CAS Number 16068-18-1N/A

The presence of the DNP group imparts a characteristic yellow color and strong ultraviolet absorbance, making it readily detectable in chromatographic and spectrophotometric analyses. The sulfone group represents the terminal oxidation state of the methionine side chain, a stable and irreversible modification under typical biological and analytical conditions.[4]

The Pathway of Methionine Oxidation

The formation of methionine sulfone in a protein is a two-step oxidative process. Initially, methionine is oxidized to methionine sulfoxide, a reversible modification. Further oxidation leads to the formation of the irreversible methionine sulfone.[4]

Methionine_Oxidation Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation (ROS) Reversible MetO->Met Reduction (MSRs) MetO2 Methionine Sulfone MetO->MetO2 Further Oxidation (ROS) Irreversible

Caption: Oxidation pathway of methionine.

Synthesis and Preparation of this compound

Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone

Causality: The initial step involves the complete oxidation of the thioether group in DL-methionine to a sulfone. Performic acid, a strong oxidizing agent, is suitable for this purpose, ensuring the reaction proceeds to the terminal oxidation state.

Protocol:

  • Preparation of Performic Acid: In a fume hood, prepare performic acid by slowly adding 1 ml of 30% hydrogen peroxide to 9 ml of 88% formic acid. Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

  • Oxidation Reaction: Dissolve 1 gram of DL-methionine in 20 ml of the freshly prepared performic acid.

  • Incubation: Let the reaction mixture stand at room temperature for 2-4 hours.

  • Removal of Reagents: Remove the excess performic acid and formic acid by rotary evaporation under reduced pressure.

  • Purification: The resulting white solid, DL-methionine sulfone, can be recrystallized from a water/ethanol mixture to achieve high purity.

Step 2: Dinitrophenylation of DL-Methionine Sulfone

Causality: This step utilizes the Sanger reaction, where 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the primary amine of the amino acid under mildly alkaline conditions.[6] The fluoride is a good leaving group, facilitating nucleophilic aromatic substitution.

Protocol:

  • Dissolution: Dissolve 500 mg of DL-methionine sulfone in 20 ml of a 4% (w/v) sodium bicarbonate solution.

  • Addition of FDNB: In a separate container, dissolve 1 ml of FDNB in 10 ml of ethanol. Add the ethanolic FDNB solution to the DL-methionine sulfone solution with gentle stirring.

  • Reaction: Protect the reaction mixture from light and stir at room temperature for 2-4 hours.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to approximately pH 2 with 6N HCl. This will precipitate the this compound.

  • Isolation and Purification: Collect the yellow precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water.

DNP_Met_Sulfone_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Dinitrophenylation DL-Methionine DL-Methionine DL-Methionine Sulfone DL-Methionine Sulfone DL-Methionine->DL-Methionine Sulfone Performic Acid This compound This compound DL-Methionine Sulfone->this compound FDNB, NaHCO3

Caption: Two-step synthesis of this compound.

The Role of this compound in Protein Analysis

The primary and most critical role of this compound is as an analytical standard for the identification and quantification of methionine sulfone residues in protein hydrolysates.

Identification of Methionine Sulfone in Protein Hydrolysates

When a protein containing methionine sulfone is subjected to acid hydrolysis (typically 6N HCl at 110°C for 24 hours), the peptide bonds are cleaved, releasing the constituent amino acids, including the stable methionine sulfone. To identify this modified amino acid, the entire hydrolysate is dinitrophenylated. The resulting mixture of DNP-amino acids is then separated using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][7]

By running a this compound standard alongside the dinitrophenylated protein hydrolysate, the presence of methionine sulfone in the original protein can be confirmed by comparing the retention times (in HPLC) or Rf values (in TLC).

Chromatographic Analysis

The separation of DNP-amino acids is typically achieved by reversed-phase HPLC.[8] The nonpolar DNP group allows for good retention on C18 columns. The elution order is influenced by the polarity of the amino acid side chain.

DNP-Amino Acid DerivativeRelative PolarityExpected Elution
DNP-Aspartic AcidHighEarly
DNP-GlycineModerateIntermediate
DNP-MethionineLowLate
DNP-Methionine Sulfone HighEarly
DNP-PhenylalanineVery LowVery Late

The highly polar sulfone group in DNP-methionine sulfone significantly reduces its retention time on a reversed-phase column compared to DNP-methionine, allowing for excellent separation and unambiguous identification.

Experimental Protocol: HPLC Analysis of a Dinitrophenylated Protein Hydrolysate

  • Protein Hydrolysis: Hydrolyze 1-2 mg of the protein sample in an evacuated and sealed tube with 1 ml of 6N HCl at 110°C for 24 hours.

  • Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

  • Dinitrophenylation: Redissolve the dried hydrolysate in 500 µl of 4% sodium bicarbonate solution. Add 500 µl of a 1% (v/v) solution of FDNB in ethanol. Incubate in the dark at room temperature for 2 hours.

  • Extraction: Acidify the reaction mixture with 6N HCl to pH 2. Extract the DNP-amino acids into 3 x 1 ml of diethyl ether.

  • Sample Preparation: Evaporate the pooled ether extracts to dryness. Reconstitute the DNP-amino acid residue in a known volume (e.g., 200 µl) of the HPLC mobile phase.

  • Standard Preparation: Prepare a standard solution of this compound in the same mobile phase at a known concentration.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Detection: UV detector at 360 nm.

    • Injection: Inject the dinitrophenylated protein hydrolysate and the this compound standard.

  • Data Analysis: Compare the retention time of the peak in the hydrolysate chromatogram with that of the this compound standard to confirm the presence of methionine sulfone in the original protein. The peak area can be used for quantification by comparison with a calibration curve generated from standards of known concentrations.

HPLC_Analysis_Workflow Protein Protein Sample Hydrolysis Acid Hydrolysis Protein->Hydrolysis Dinitrophenylation Dinitrophenylation with FDNB Hydrolysis->Dinitrophenylation Extraction Ether Extraction Dinitrophenylation->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC Standard DNP-DL-Methionine Sulfone Standard Standard->HPLC

Caption: Workflow for the identification of methionine sulfone.

Trustworthiness and Self-Validation

The analytical workflow described is inherently self-validating. The use of a well-characterized, pure this compound standard provides a definitive reference point. The specificity of the chromatographic separation ensures that the peak corresponding to the standard is unlikely to be a co-eluting DNP-derivative of another amino acid, especially given the significant polarity difference imparted by the sulfone group. For absolute confirmation, the peak of interest from the HPLC can be collected and subjected to mass spectrometry for structural verification.

Conclusion: An Enduring Tool in Protein Chemistry

While modern mass spectrometry-based proteomics has largely superseded classical sequencing methods for de novo protein sequencing, the fundamental principles and tools of derivatization chemistry remain highly relevant. This compound is a prime example of an enduring tool that bridges the gap between classical protein chemistry and the modern study of oxidative PTMs. Its role as a definitive analytical standard is crucial for researchers in fields ranging from basic biochemistry to drug development, where the stability and integrity of protein therapeutics under oxidative stress are of paramount concern. The ability to unambiguously identify and quantify the irreversible oxidation of methionine to its sulfone form provides invaluable insights into the life history and potential functional impairments of a protein.

References

  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 235-243. [Link]

  • Gross, C., & Weigle, W. O. (1973). The immunogenicity of dinitrophenyl amino acids. The Journal of Immunology, 111(4), 1111-1120. [Link]

  • Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000).
  • Kim, G., Weiss, S. J., & Levine, R. L. (2014). Methionine oxidation and reduction in proteins. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 901-905. [Link]

  • Sanger, F. (1945). The free amino groups of insulin. The Biochemical journal, 39(5), 507. [Link]

  • Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 514, 108535. [Link]

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2, 4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. [Link]

  • Phillips, A. T., Sessions, A. L., & Fischer, W. W. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8870. [Link]

  • Ikekawa, N., Hoshino, O., Watanuki, R., Orimo, H., Fujita, T., & Yoshikawa, M. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical biochemistry, 17(1), 16-23. [Link]

  • Tcherkassov, A., & El-Kabbani, O. (2020). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of pharmaceutical and biomedical analysis, 186, 113318. [Link]

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575. [Link]

  • Porter, R. R., & Sanger, F. (1948). The isolation of amino acids from mixtures as their N-2, 4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Biochemical Journal, 42(2), 287. [Link]

  • Birlir, K. C., & Majhi, K. C. (2019). Chromatographic Separation of Amino Acids. In Chromatographic and Related Separation Techniques (pp. 71-102). Springer, Singapore. [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Grossweiner, L. I. (1953). The collisionally activated mass spectral fragmentations of N-(2, 4-dinitrophenyl) alanine and phenylalanine [M–H]-may be gas-phase analogs of the base-catalyzed cyclization of N-(2, 4-dinitrophenyl) amino acids in aqueous dioxane. Journal of the American Chemical Society, 75(18), 4493-4496. [Link]

  • De Marco, C., & Bombardieri, G. (1966). Synthesis of N-(2, 4-dinitrophenyl) derivatives of D-ribosylamines.
  • Levine, R. L., & Stadtman, E. R. (2001). Methionine in proteins: it's not just for protein initiation anymore. The Journal of biological chemistry, 276(33), 30971-30974. [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Amino acids, 37(3), 405-416. [Link]

Sources

Technical Monograph: DNP-DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DNP-DL-Methionine Sulfone: Physicochemical Properties, Synthesis, and Analytical Utility Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

This compound (N-2,4-dinitrophenyl-DL-methionine sulfone) is a critical reference standard in protein chemistry and amino acid analysis. It serves as the stable, derivatized surrogate for methionine quantification following performic acid oxidation. Because methionine is susceptible to erratic oxidation during standard acid hydrolysis, accurate quantification requires its complete conversion to methionine sulfone prior to derivatization with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene). This guide details the physicochemical profile, synthesis logic, and experimental protocols for utilizing this compound in high-precision proteomics.

Physicochemical Profile

The molecular weight of this compound is 347.30 g/mol .[1] This value is derived from the conjugation of the 2,4-dinitrophenyl (DNP) moiety to the oxidized amino acid methionine sulfone.

Identity and Constants
PropertyValueNotes
Compound Name This compoundRacemic mixture (DL)
Systematic Name 2-[(2,4-dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acidIUPAC nomenclature
Molecular Weight 347.30 g/mol C₁₁H₁₃N₃O₈S
Molecular Formula C₁₁H₁₃N₃O₈S
CAS Number 16068-18-1Specific to the DNP-sulfone derivative
Precursor MW 181.21 g/mol Methionine Sulfone (C₅H₁₁NO₄S)
DNP Moiety Contribution 166.09 DaMass added by C₆H₃N₂O₄ (replaces H)
Appearance Yellow Crystalline PowderCharacteristic of DNP-amino acids
Solubility Soluble in dilute base, Acetone, Glacial Acetic AcidLow solubility in acidic water
Structural Analysis

The molecule consists of a methionine backbone where the sulfur atom is fully oxidized to a sulfone (–SO₂–), rendering it chemically inert to further oxidation. The N-terminal amine is substituted with a 2,4-dinitrophenyl group, which acts as a chromophore (absorbing at ~360 nm) for UV/Vis detection.

Analytical Logic: The "Methionine Problem"

In quantitative amino acid analysis, Methionine poses a significant challenge due to its thioether side chain. During the standard 6M HCl hydrolysis required to break peptide bonds, Methionine partially oxidizes to Methionine Sulfoxide (reversible) and Methionine Sulfone (irreversible). This results in multiple peaks and inaccurate recovery.

The Solution: Performic Acid Oxidation Strategy To ensure 100% recovery, the protocol intentionally forces the oxidation of all Methionine residues to Methionine Sulfone before hydrolysis. The resulting hydrolysate is then reacted with FDNB (Sanger's Reagent) to form DNP-Methionine Sulfone.

Why this compound is the Standard:

  • Stability: The sulfone group is stable under acid hydrolysis conditions (unlike the sulfoxide).

  • Chromophoric Detection: The DNP group allows sensitive detection in the visible spectrum (yellow).

  • Quantification: this compound is used as the external standard to calculate the original methionine content of the protein.

Mechanism of Action: Derivatization

The synthesis of this compound follows the nucleophilic aromatic substitution (


) mechanism established by Frederick Sanger.
  • Nucleophile: The unprotonated

    
    -amino group of Methionine Sulfone (
    
    
    
    ).
  • Electrophile: 1-Fluoro-2,4-dinitrobenzene (FDNB).

  • Leaving Group: Fluoride ion (

    
    ).
    

The reaction requires a slightly alkaline pH (typically pH 8.5–9.0) to ensure the amino group is deprotonated (


) and nucleophilic, while avoiding the hydrolysis of the FDNB reagent itself.
Pathway Visualization

DNP_Methionine_Workflow Protein Protein Sample (Met Residues) Performic Performic Acid Oxidation Protein->Performic Oxidation MetSulfone_Pep Peptide-bound Met Sulfone Performic->MetSulfone_Pep Conversion Hydrolysis Acid Hydrolysis (6M HCl, 110°C) MetSulfone_Pep->Hydrolysis Cleavage Free_MetSulfone Free DL-Methionine Sulfone Hydrolysis->Free_MetSulfone Release Sanger Sanger Reaction (FDNB + NaHCO3) Free_MetSulfone->Sanger Derivatization DNP_MetSulfone DNP-DL-Methionine Sulfone (MW 347.3) Sanger->DNP_MetSulfone Final Analyte

Figure 1: The analytical workflow for converting unstable protein-bound methionine into the quantifiable this compound standard.[1][2][3]

Experimental Protocol: Preparation and Standardization

Objective: To prepare a calibration standard of this compound for HPLC or TLC analysis.

Reagents Required[7][8]
  • DL-Methionine Sulfone (CAS 820-10-0).[4]

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) (Sanger’s Reagent).

  • Sodium Bicarbonate (

    
    ).
    
  • Ethanol (Absolute).

  • Hydrochloric Acid (

    
    ).
    
Step-by-Step Methodology
  • Solubilization:

    • Dissolve 1.0 g of DL-Methionine Sulfone in 20 mL of 10%

      
       solution.
      
    • Note: The carbonate acts as a buffer to maintain pH > 8.0, ensuring the amine is deprotonated.

  • Derivatization Reaction:

    • Prepare a solution of 1.5 g FDNB in 30 mL of absolute ethanol.

    • Add the FDNB solution slowly to the amino acid solution with constant stirring.

    • Incubation: Stir the mixture in the dark at room temperature (25°C) for 2 hours. The solution will turn bright yellow.

  • Work-up:

    • Evaporate the ethanol under reduced pressure (Rotavap) to remove excess solvent.

    • Add 50 mL of distilled water to the residue.

    • Extract unreacted FDNB with ether (3 x 20 mL). Discard the ether layer (contains excess reagent).

  • Precipitation:

    • Acidify the aqueous layer carefully with 6M HCl until precipitation occurs (pH ~1-2).

    • DNP-amino acids precipitate in acidic conditions.

  • Purification:

    • Filter the yellow precipitate.

    • Recrystallize from aqueous methanol or acetone-water mixture.

    • Validation: Verify MW (347.30) via Mass Spectrometry and melting point.

Applications in Drug Development[1]

Protease Specificity Studies

This compound is utilized to map the substrate specificity of proteases, such as Human Neutrophil Elastase (HNE) . HNE discriminates between methionine sulfoxide and methionine sulfone.[5] By using DNP-labeled substrates, researchers can spectrophotometrically track the cleavage rates and inhibition constants (


), as the DNP group provides a distinct absorbance handle.
Quality Control of Biologics

In therapeutic proteins (monoclonal antibodies), oxidation of methionine residues can lead to loss of potency.

  • Protocol: The protein is hydrolyzed and analyzed.

  • Calculation: Total Methionine = (Moles of DNP-Met Sulfone detected) / (Protein concentration).

  • This confirms the total methionine content matches the theoretical sequence, validating the integrity of the production batch.

References

  • Levy, A. L., & Chung, D. (1955). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl (DNP)-amino Acids.[6] Journal of the American Chemical Society, 77(10), 2899–2900. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 445282, Methionine Sulfone.[2] Retrieved from [Link]

  • Phillips, A. A., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography. Caltech GPS. Retrieved from [Link]

Sources

Technical Whitepaper: DNP-DL-Methionine Sulfone in High-Fidelity Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of protein chemistry and drug development, the quantification of sulfur-containing amino acids remains a critical challenge. Methionine, susceptible to spontaneous and variable oxidation, often yields inconsistent data in standard hydrolysates. DNP-DL-Methionine Sulfone serves as the definitive reference standard to resolve this instability.

By chemically forcing methionine into its fully oxidized sulfone state (


) prior to or during analysis, and tagging it with the chromophoric 2,4-dinitrophenyl (DNP) group, researchers achieve a stable, quantifiable analyte. This guide details the physicochemical properties, synthesis, and application of this compound, establishing it as a cornerstone for high-fidelity amino acid analysis.

Chemical Architecture & Properties[1]

Structural Analysis

This compound combines the strong UV-absorbing properties of the Sanger’s reagent derivative (DNP) with the chemical stability of the sulfone moiety.

  • Chemical Name: N-(2,4-Dinitrophenyl)-DL-methionine sulfone[1][2]

  • CAS Number: 16068-18-1[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 347.30 g/mol [2]

  • Appearance: Yellow crystalline solid (characteristic of DNP derivatives)

The "DL" Racemic Context

While biological systems predominantly utilize L-amino acids, the DL-form (racemic mixture) of DNP-methionine sulfone is frequently employed as an analytical standard in chromatography.

  • Cost-Efficiency: DL-standards are synthetically more accessible.

  • Chromatographic Behavior: In achiral environments (standard Silica TLC or C18 HPLC), the D and L enantiomers co-elute, making the DL-standard perfectly suitable for identifying retention times (

    
    ) or Retardation factors (
    
    
    
    ) of biological L-Met sulfone.
Stability Profile

Unlike Methionine (susceptible to oxidation to sulfoxide) or Methionine Sulfoxide (which can revert or oxidize further), Methionine Sulfone is the thermodynamic end-product of oxidative stress on the thioether side chain. It is resistant to further oxidation and stable under the harsh acidic conditions of protein hydrolysis (6M HCl, 110°C).

The Analytical Challenge: Methionine Variability

In standard amino acid analysis, Methionine poses a "quantification gap":

  • Acid Hydrolysis: During 6M HCl hydrolysis, Met partially oxidizes to Methionine Sulfoxide (

    
    ) and Methionine Sulfone (
    
    
    
    ).
  • Result: The signal is split across three peaks (Met, MetO, MetO2), none of which are quantitative.

  • The Fix: Performic acid oxidation converts all Met species to Met Sulfone before hydrolysis. The subsequent DNP-labeling yields a single, robust peak: DNP-Met Sulfone .

Synthesis & Preparation Protocol

To generate this compound as a reference standard, we utilize the Sanger reaction on commercially available DL-Methionine Sulfone.

Reagents
  • Substrate: DL-Methionine Sulfone (CAS 820-10-0)

  • Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger’s Reagent)

  • Base: Sodium Bicarbonate (

    
    )
    
  • Solvent: Ethanol/Water mixture

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 1.0 equivalent of DL-Methionine Sulfone in 10%

    
     solution. The pH must be maintained >8.5 to ensure the amino group is unprotonated (
    
    
    
    ) and nucleophilic.
  • Addition: Add 1.1 equivalents of FDNB dissolved in ethanol.

  • Reaction: Stir at room temperature for 2 hours in the dark (DNP derivatives are light-sensitive). The solution will turn bright yellow.

  • Acidification: Acidify carefully with dilute HCl to pH ~1-2. The DNP-amino acid will precipitate or can be extracted into ethyl acetate.

  • Purification: Recrystallize from aqueous ethanol to remove unreacted FDNB (which forms dinitrophenol) and salts.

Analytical Applications & Methodology

Thin Layer Chromatography (TLC)

This compound is more polar than DNP-Methionine due to the sulfone oxygens.

  • Stationary Phase: Silica Gel G

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1)

  • Detection: Visual (Yellow spot). No ninhydrin required.

  • Expected Separation:

    • DNP-Methionine:[1][2][3] Higher

      
       (Less polar)
      
    • DNP-Met Sulfone: Lower

      
       (More polar)
      
HPLC Quantification

For quantitative proteomics, DNP-Met Sulfone is used as an external standard.

Table 1: HPLC Parameters for DNP-Amino Acid Separation

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm)
Mobile Phase A 50 mM Sodium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 30 mins
Detection UV @ 360 nm (Specific to DNP group)
Elution Order DNP-Cysteic Acid

DNP-Met Sulfone

DNP-Asp

DNP-Glu

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the transformation from Methionine to the stable DNP-Methionine Sulfone derivative.

Met_Oxidation_Pathway Met Methionine (Unstable Thioether) MetSulfone Methionine Sulfone (Stable Sulfone) Met->MetSulfone Oxidation DNPMetSulfone This compound (Chromophoric Standard) MetSulfone->DNPMetSulfone Derivatization Performic Performic Acid (Oxidation) FDNB FDNB (Sanger's) + NaHCO3

Caption: Pathway converting unstable Methionine to the analytical standard this compound.

Analytical Workflow

This flow chart describes the decision logic for using DNP-Met Sulfone in protein analysis.

Analytical_Workflow Start Protein Sample Containing Met Oxidation Performic Acid Oxidation (4h @ 0°C) Start->Oxidation Stabilize Met Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Oxidation->Hydrolysis Break Peptide Bonds Labeling DNP Derivatization (FDNB) Hydrolysis->Labeling Add Chromophore HPLC HPLC Analysis (UV 360nm) Labeling->HPLC Quant Quantify vs DNP-DL-Met Sulfone Standard HPLC->Quant

Caption: Standardized workflow for quantifying Methionine as DNP-Met Sulfone.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal.

  • Hirs, C. H. W. (1967). "Determination of Cystine as Cysteic Acid." Methods in Enzymology.

  • Moore, S. (1963). "On the determination of Cystine as Cysteic Acid." Journal of Biological Chemistry.

  • PubChem. (n.d.). "Methionine Sulfone - Compound Summary." National Library of Medicine.

  • Anax Laboratories. (n.d.). "this compound Product Data." Anax Lab.

Sources

Technical Guide: The Chemistry and Application of Sanger’s Reagent (FDNB)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: N-Terminal Sequencing & DNP-Amino Acid Analysis

Executive Summary

Before 1945, the prevailing "colloid theory" suggested proteins were amorphous, undefined mixtures. Frederick Sanger dismantled this paradigm using 1-fluoro-2,4-dinitrobenzene (FDNB) , now known as Sanger’s Reagent . By chemically tagging the N-terminal amino acid of insulin, Sanger proved that proteins consist of defined amino acid sequences held together by covalent peptide bonds.

This guide analyzes the mechanistic principles of FDNB, provides a modernized protocol for N-terminal analysis, and contrasts this foundational technique with subsequent sequencing technologies.

The Chemical Mechanism: Nucleophilic Aromatic Substitution

The efficacy of Sanger’s reagent relies on Nucleophilic Aromatic Substitution (


) . Unlike standard electrophilic aromatic substitution, this reaction requires an electron-deficient ring and a strong nucleophile.
Reaction Kinetics & Causality
  • The Reagent: FDNB contains two nitro groups (

    
    ) at the ortho and para positions. These are strongly electron-withdrawing (via resonance and induction), creating a significant positive dipole at the carbon bonded to the fluorine.
    
  • The Leaving Group: Fluorine is highly electronegative. While usually a poor leaving group in

    
    /
    
    
    
    reactions, in
    
    
    , its high electronegativity stabilizes the transition state (Meisenheimer complex) by inductively withdrawing electron density from the ring carbon, lowering the activation energy.
  • The Nucleophile: The unprotonated

    
    -amino group (
    
    
    
    ) of the N-terminal amino acid acts as the nucleophile.
Pathway Visualization

The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of hydrogen fluoride.

SangerMechanism Figure 1: SNAr Mechanism of Sanger's Reagent Labeling FDNB Sanger's Reagent (1-fluoro-2,4-dinitrobenzene) Complex Meisenheimer Complex (Resonance Stabilized) FDNB->Complex Nucleophilic Attack Protein Protein (N-Terminal Amine -NH2) Protein->Complex pH > pKa (Unprotonated) DNP_Protein DNP-Polypeptide (Yellow Derivative) Complex->DNP_Protein Elimination of F- HF HF (Byproduct) Complex->HF

Figure 1: The electron-withdrawing nitro groups activate the ring, allowing the amine to attack the carbon bearing the fluorine.[1]

Technical Protocol: N-Terminal Analysis

This protocol is adapted from Sanger’s original 1945 methodology [1], refined for modern analytical scale.

Reagents & Preparation
  • Sanger’s Reagent: 5% (v/v) FDNB in ethanol. Warning: FDNB is a vesicant and potential mutagen. Handle in a fume hood.

  • Buffer: 1% Sodium Bicarbonate (

    
    ).
    
  • Hydrolysis Acid: 6N HCl (constant boiling).

Step-by-Step Workflow
StepOperationMechanistic Rationale
1. Labeling Mix protein solution with

(pH ~8.5). Add excess FDNB. Shake for 2 hours at room temp.
The alkaline pH ensures the N-terminal amine is deprotonated (

) and nucleophilic. Excess reagent drives the reaction to completion.
2. Acidification Acidify mixture with dilute HCl.Protonates the remaining unreacted amines and stops the reaction.
3. Removal of Excess Extract with ether.[2]Unreacted FDNB and dinitrophenol (hydrolysis byproduct) are removed; the DNP-protein precipitates or remains in the aqueous phase.
4. Hydrolysis Resuspend DNP-protein in 6N HCl. Seal in a glass tube. Heat at 105°C for 16–24 hours.Critical: Peptide bonds are labile to acid hydrolysis, but the DNP-N-terminal bond is stable . This liberates free amino acids and the single DNP-amino acid.
5. Extraction Extract hydrolysate with ether.[2]Most DNP-amino acids are ether-soluble (yellow). Free amino acids remain in the aqueous acid phase. Note: DNP-Arg and DNP-His are water-soluble.
6. Identification Analyze ether phase via TLC or HPLC (detection @ 360 nm).The DNP chromophore absorbs strongly in the UV/Vis region, allowing identification against standards.
Workflow Logic Diagram

Workflow Figure 2: Analytical Workflow for N-Terminal Identification Start Protein Sample Labeling Labeling (pH 8.5) + FDNB Start->Labeling Hydrolysis Total Hydrolysis (6N HCl, 105°C) Labeling->Hydrolysis Stable N-C bond Separation Ether Extraction Hydrolysis->Separation EtherPhase Ether Phase: DNP-Amino Acids (Hydrophobic) Separation->EtherPhase AqPhase Aqueous Phase: Free Amino Acids + DNP-Arg/His Separation->AqPhase Analysis Identification (TLC / HPLC @ 360nm) EtherPhase->Analysis AqPhase->Analysis Special Handling

Figure 2: The stability of the DNP-amine bond during acid hydrolysis is the key differentiator of this method.[3]

Characterization of DNP-Amino Acids

The resulting 2,4-dinitrophenyl (DNP) derivatives possess distinct physical properties that facilitate separation.

Spectral and Physical Data

DNP-amino acids are bright yellow. This chromophore allows for visual detection on silica plates or photometric detection in liquid chromatography.

Derivative

(nm)
Solubility (Ether)Solubility (Aq Acid)Notes
DNP-Glycine 360HighLowClassic marker for Insulin A-chain.
DNP-Phenylalanine 358HighLowClassic marker for Insulin B-chain.

-DNP-Lysine
360ModerateModerateLysine side chain also reacts; non-terminal Lys yields

-DNP only.
di-DNP-Lysine 360HighLowN-terminal Lysine is labeled at both

and

positions.
DNP-Arginine 360Nil High Remains in aqueous phase due to guanidinium charge.

Data derived from Porter & Sanger (1948) [2].

Comparative Analysis: Sanger vs. Edman

While Sanger sequencing was revolutionary, it is a "destructive" end-point method. It was largely succeeded by Edman degradation for sequence determination, though it remains valid for end-group analysis.

FeatureSanger Method (FDNB)Edman Degradation (PITC)
Reagent 1-fluoro-2,4-dinitrobenzenePhenylisothiocyanate
Mechanism Type Nucleophilic Aromatic SubstitutionCyclization / Cleavage
Hydrolysis Total Acid Hydrolysis (Destroys peptide)Mild Acid Cleavage (Leaves peptide intact)
Outcome Identifies only the N-terminal residue.[2][4][5][6]Identifies N-terminal; allows cycling (sequencing).[5][7][8]
Sensitivity Nanomole range (UV detection).Picomole range (HPLC of PTH-derivatives).
Current Use Epitope mapping, chemical modification studies.Protein sequencing (up to ~50 residues).
Why Sanger's Method Still Matters

Despite being older, FDNB is superior for chemically modifying proteins to study active sites. Because the DNP bond is stable, researchers can label a protein, digest it enzymatically, and isolate the specific peptide fragment containing the modified residue (often Lysine or Histidine in active sites) to map functional domains [3].

References

  • Sanger, F. (1945).[9][10][11][12] The free amino groups of insulin.[2][3][9][12] Biochemical Journal, 39(5), 507–515.[10][11]

  • Porter, R. R., & Sanger, F. (1948). The free amino groups of haemoglobins. Biochemical Journal, 42(2), 287–294.

  • Gurd, F. R. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541.

Sources

Technical Guide: DNP-DL-Methionine Sulfone in Oxidative Stress Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-2,4-dinitrophenyl-DL-methionine sulfone (DNP-DL-MetO


) as a precise analytical standard for quantifying irreversible protein oxidation.

Executive Summary

DNP-DL-methionine sulfone is a derivatized amino acid standard used in high-performance liquid chromatography (HPLC) to identify and quantify methionine sulfone (MetO


)  in biological samples.

While many oxidative stress markers (e.g., Methionine Sulfoxide, MetO) represent reversible regulatory modifications, Methionine Sulfone represents irreversible oxidative damage . Its presence indicates a failure of the cellular antioxidant machinery—specifically the Methionine Sulfoxide Reductase (Msr) system—making it a critical "terminal" biomarker for severe oxidative stress, protein aging, and neurodegenerative pathology.

This guide outlines the mechanistic significance of this marker, the chemistry of its detection (Sanger derivatization), and a validated protocol for its quantification.

Mechanistic Foundation

The Biological Cascade: From Regulation to Damage

Methionine is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a primary scavenger of Reactive Oxygen Species (ROS). The oxidation occurs in two distinct stages:

  • Stage 1 (Reversible): Methionine is oxidized to Methionine Sulfoxide (MetO) . This is a regulatory step.[1] The enzymes MsrA and MsrB can reduce MetO back to Methionine, effectively "repairing" the protein and scavenging the ROS.[2][3]

  • Stage 2 (Irreversible): Under conditions of severe oxidative stress (e.g., hydroxyl radical exposure), MetO is further oxidized to Methionine Sulfone (MetO

    
    ) . This step is irreversible  in mammalian systems. The accumulation of MetO
    
    
    
    leads to permanent protein unfolding, aggregation, and loss of function.
The Analytical Chemistry: Why DNP?

Free amino acids, including Methionine Sulfone, lack strong chromophores, making them difficult to detect with standard UV-Vis HPLC detectors. To solve this, researchers utilize Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene or FDNB).

  • Reaction: FDNB reacts with the N-terminal amine of the amino acid to form a stable Dinitrophenyl (DNP) derivative.[4]

  • Result: The resulting This compound has a high extinction coefficient at 360 nm (yellow), allowing for picomole-level sensitivity.

  • Role of the Marker: Synthetic This compound is used as an external standard to calibrate the HPLC system, establishing the retention time and response factor necessary to identify this specific oxidation product in complex protein hydrolysates.

Visualization: The Oxidation & Analysis Pathway

The following diagram illustrates the biological transition from healthy Methionine to the terminal Sulfone, and the analytical workflow to detect it.

MetOxidation Met L-Methionine (Functional) MetO Methionine Sulfoxide (MetO) (Reversible) Met->MetO Oxidation ROS1 + ROS (H2O2) MetO->Met Reduction MetO2 Methionine Sulfone (MetO2) (Irreversible Damage) MetO->MetO2 Severe Oxidation ROS2 + ROS (•OH) Hydrolysis Acid Hydrolysis (6M HCl) MetO2->Hydrolysis Sample Prep Msr MsrA/MsrB (Repair System) Deriv Sanger Derivatization (+ FDNB) Hydrolysis->Deriv DNP_MetO2 DNP-Met-Sulfone (Analytical Analyte) Deriv->DNP_MetO2 HPLC HPLC-UV Detection (360 nm) DNP_MetO2->HPLC

Caption: Biological oxidation of Methionine to Sulfone (irreversible) followed by the analytical workflow (Derivatization with FDNB) for detection.

Experimental Protocol: Quantification of MetO

This protocol describes the isolation of protein, acid hydrolysis, and DNP derivatization, using this compound as the calibrator.

Materials Required[5]
  • Standard: this compound (CAS: 16068-18-1 or equivalent).[5]

  • Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).

  • Solvents: HPLC-grade Acetonitrile, Water, Acetic Acid.

  • Buffer: Sodium Bicarbonate (NaHCO

    
    ).
    
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
  • Protein Precipitation: Precipitate proteins from cell lysate or tissue homogenate using 10% TCA (Trichloroacetic acid). Centrifuge at 10,000 x g for 10 min.

  • Wash: Wash the pellet twice with ice-cold acetone to remove TCA and lipids.

  • Hydrolysis: Resuspend the pellet in 6M HCl (gas-phase hydrolysis is preferred to prevent artifactual oxidation, but liquid phase is acceptable with vacuum sealing).

  • Incubation: Incubate at 110°C for 24 hours under vacuum (or nitrogen atmosphere).

    • Critical Note: Standard hydrolysis can convert MetO back to Met, but MetO

      
       is stable  under these conditions.
      
  • Drying: Evaporate HCl completely using a SpeedVac.

Phase 2: DNP Derivatization (Sanger Reaction)
  • Resuspension: Dissolve the dried amino acid hydrolysate in 100 µL of 0.5 M NaHCO

    
     (pH 9.0).
    
  • Standard Prep: Prepare a standard curve of This compound (0.1 to 100 pmol) in the same buffer.

  • Reaction: Add 50 µL of 1% (v/v) FDNB in ethanol to both samples and standards.

  • Incubation: Incubate at 40°C for 2 hours in the dark (shaking).

  • Stop: Acidify with 20 µL of 1M HCl to stop the reaction.

  • Extraction: Extract excess FDNB with ether (discard the ether phase; the DNP-amino acids remain in the aqueous phase).

Phase 3: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 30 minutes.

  • Detection: UV Absorbance at 360 nm .

  • Identification: Compare retention time of the sample peak to the This compound standard.

Data Interpretation & Reference Values

Quantitative Analysis

Calculate the molar ratio of Methionine Sulfone to total Methionine:



Note: Total Met is determined by summing the DNP-Met and DNP-MetO


 peaks.
Biological Significance Table[7]
Marker Level (MetO

)
Physiological StateInterpretation
< 1% HomeostasisNormal physiological turnover; functional Msr system.
2% - 5% Acute StressTransient oxidative burst; potential for repair or degradation.
> 5% Chronic PathologyIrreversible damage. Indicates failure of proteostasis. Common in cataracts, Alzheimer's plaques, and aged tissue.

Troubleshooting & Validation (Self-Correcting Systems)

  • Artifactual Oxidation: Methionine is easily oxidized during sample prep.

    • Control: Always run a "mock" sample of pure Methionine standard through the hydrolysis and derivatization steps. If DNP-MetO

      
       appears in the mock, your reagents (HCl) are contaminated with oxidants.
      
  • Standard Stability: this compound is light-sensitive. Store standards in amber vials at -20°C.

  • Resolution: Ensure baseline separation between DNP-Methionine, DNP-Methionine Sulfoxide, and DNP-Methionine Sulfone. MetO

    
     is more polar and typically elutes earlier than unmodified Met in reverse-phase gradients.
    

References

  • Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins."[3] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link

  • Stadtman, E. R. (2004). "Role of oxidant species in aging." Current Medicinal Chemistry, 11(9), 1105-1112. Link

  • Tarrago, L., et al. (2015).[6] "Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors." Nature Chemical Biology, 11, 332–338.[6] Link

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507-515. Link

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics, 397(2), 172-178. Link

Sources

Methionine Sulfone (MetO₂): The Irreversible Oxidative Fingerprint in Biological Systems and Biotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine oxidation is a ubiquitous post-translational modification (PTM), yet the distinction between the reversible Methionine Sulfoxide (MetO) and the irreversible Methionine Sulfone (MetO₂) is frequently overlooked in high-throughput proteomics.[1] While MetO functions as a cellular redox switch regulated by Methionine Sulfoxide Reductases (Msr), MetO₂ represents a "point of no return"—a biomarker of severe oxidative stress that structurally alters proteins, disrupts biotherapeutic efficacy, and drives pathological tissue damage.[1] This guide delineates the mechanistic divergence of MetO₂, its critical impact on drug development (specifically monoclonal antibodies), and the rigorous analytical protocols required to distinguish endogenous formation from experimental artifacts.[1]

Part 1: The Biochemistry of Irreversible Oxidation

The Oxidation Cascade

Methionine (Met) is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a potent scavenger of Reactive Oxygen Species (ROS).[1] The oxidation process occurs in two distinct stages:[2]

  • Stage 1 (Reversible): ROS (e.g., H₂O₂, hydroxyl radicals) attack the sulfur atom, adding a single oxygen to form Methionine Sulfoxide (MetO) .[1] This creates a chiral center, resulting in S- and R- diastereomers.[1] Cells express MsrA and MsrB enzymes to reduce these back to Met, effectively using Met residues as renewable antioxidants.[1][3]

  • Stage 2 (Irreversible): Under conditions of extreme oxidative stress (e.g., neutrophil respiratory burst, ionizing radiation), a second oxygen is added to the sulfur, forming Methionine Sulfone (MetO₂) .[1]

Crucial Distinction: Unlike MetO, there are no known mammalian enzymes capable of reducing MetO₂ back to Met or MetO.[1] Consequently, MetO₂ accumulation leads to permanent structural alterations and loss of function.[1]

Visualization: The Redox Pathway

The following diagram illustrates the enzymatic repair cycle for MetO and the irreversible exit path to MetO₂.

MetOxidation Met Methionine (Met) (Hydrophobic) MetO Methionine Sulfoxide (MetO) (Polar, Chiral S/R) Met->MetO Oxidation (+16 Da) MetO->Met Enzymatic Reduction MetO2 Methionine Sulfone (MetO₂) (Highly Polar, Irreversible) MetO->MetO2 Strong Oxidation (+32 Da) ROS1 ROS (H₂O₂) ROS2 Severe ROS (HO•, ONOO⁻) Msr MsrA / MsrB (Repair Enzymes)

Figure 1: The Methionine Oxidation Pathway.[1] Note the reversible nature of MetO via Msr enzymes versus the irreversible formation of MetO₂.

Part 2: Biological Implications in Disease

The "Super Substrate" Hypothesis in Inflammation

Recent structural biology reveals that MetO₂ is not merely a damaged residue but a specific target for proteases. Research indicates that Human Neutrophil Elastase (HNE) preferentially cleaves substrates containing MetO₂ over native Met or MetO.[1]

  • Mechanism: In chronic inflammatory diseases like COPD or Cystic Fibrosis, neutrophils release massive amounts of ROS, converting Met to MetO₂ on tissue proteins.[1]

  • Consequence: HNE cleaves these MetO₂-modified proteins with hyper-efficiency, accelerating tissue destruction and lung injury.[1]

Protein Aggregation and Neurodegeneration

The addition of two oxygen atoms increases the polarity of the methionine side chain, disrupting the hydrophobic core of proteins.

  • Amyloid Beta: In Alzheimer’s disease, Met35 oxidation in the Aβ peptide promotes neurotoxicity.[1] While MetO is common, MetO₂ has been detected in plaque cores, suggesting it stabilizes toxic aggregates that the cellular machinery cannot repair.[1]

Part 3: MetO₂ in Biotherapeutics (Drug Development)

For monoclonal antibodies (mAbs) and recombinant proteins, Met oxidation is a Critical Quality Attribute (CQA).[1]

Impact on Monoclonal Antibodies (mAbs)
RegionResidues (Human IgG1)Functional Impact of Oxidation
Fc Region Met252, Met428 These residues are located at the CH2-CH3 interface, the binding site for the Neonatal Fc Receptor (FcRn).[1] Oxidation here (MetO or MetO₂) disrupts hydrophobic packing, reducing FcRn binding affinity.[1] Result: Significantly reduced serum half-life.
CDR Variable Oxidation in the Complementarity Determining Regions (CDRs) can directly alter the antigen-binding pocket. Result: Loss of potency/efficacy.[1][4]
Buried Met358 Typically resistant to oxidation.[1] Detection of MetO₂ here indicates severe process stress (e.g., aggressive viral inactivation or light exposure).[1]
Regulatory Context

Regulatory agencies (FDA, EMA) require the identification and quantification of oxidation products. Because MetO₂ represents permanent damage, its presence—even at low levels (0.1–1%)—can indicate a failure in process control (e.g., during harvest or storage) that formulation buffers cannot reverse.[1]

Part 4: Analytical Methodologies

Detecting MetO₂ is fraught with the risk of artifactual oxidation .[5] Standard protease digestion protocols (long incubations at pH 8.[1]0) can spontaneously oxidize Met to MetO and MetO₂.[1]

Mass Spectrometry Signatures
  • Methionine (Met): Monoisotopic mass.[1]

  • Sulfoxide (MetO): +15.9949 Da.[1] Elutes earlier than Met on Reverse Phase (RP-HPLC) due to increased polarity.[1]

  • Sulfone (MetO₂): +31.9898 Da.[1] Elutes earlier than MetO.[1]

Visualization: Analytical Decision Tree

The following workflow ensures differentiation between endogenous MetO₂ and sample-prep artifacts.

AnalyticalWorkflow cluster_Prep Artifact Suppression Strategy Sample Biotherapeutic Sample Step1 Denature/Reduce/Alkylate (Anaerobic or +Scavengers) Sample->Step1 Step2 Digestion (Trypsin) Low pH (pH 6.0-7.0) OR Add Free Met/Catalase Step1->Step2 LCMS LC-MS/MS Analysis (High Res) Step2->LCMS DataAnalysis Data Analysis Extract Ion Chromatograms (XIC) LCMS->DataAnalysis Result1 Peak +16 Da (MetO) Reversible/Common DataAnalysis->Result1 Result2 Peak +32 Da (MetO₂) Irreversible Damage DataAnalysis->Result2

Figure 2: Artifact-free workflow for Met oxidation analysis. Note the critical inclusion of scavengers or low-pH digestion.

Part 5: Experimental Protocol

Objective: Quantify MetO and MetO₂ in a monoclonal antibody while suppressing artificial oxidation.

Reagents
  • Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.[1]5) or 50 mM Tris-HCl (pH 7.0).

  • Scavenger: L-Methionine (Free acid) or Catalase.[1]

  • Enzyme: Sequencing Grade Trypsin.[1][6]

  • Alkylation: Iodoacetamide (IAM).[1][6]

Step-by-Step Methodology
  • Preparation with Scavenger:

    • Dilute protein sample to 1 mg/mL.[1]

    • Crucial Step: Add free L-Methionine to the buffer at a concentration of 10–20 mM.[1] This acts as a "chemical sponge," preferentially absorbing ROS generated during sample handling.[1]

  • Denaturation & Reduction:

    • Add Rapigest or Urea (6M) to denature.[1]

    • Add DTT (5 mM final) and incubate at 37°C for 30 min.

  • Alkylation:

    • Add IAM (10 mM final).[1][6] Incubate 30 min in the dark at room temperature.

    • Note: Keep this step short. Over-incubation can lead to alkylation of Met residues, confusing the signal.[1]

  • Digestion:

    • Add Trypsin (1:20 enzyme:substrate ratio).[1]

    • Incubate at 37°C for 4 hours (shorter times reduce artifact risk).

    • Alternative: For maximum artifact suppression, perform digestion at pH 6.0 using Lys-C/Trypsin mix, though digestion efficiency must be validated.[1]

  • Quenching:

    • Acidify with Formic Acid (1% final concentration) immediately to stop digestion and stabilize Met species.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Peptide Mapping column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Gradient: Shallow gradient (0.5% B/min) to separate Met, MetO, and MetO₂ forms of the same peptide.[1]

    • Validation: Monitor the oxidation level of the free L-Methionine scavenger (if not removed) or a spiked-in synthetic peptide standard to quantify the "background" oxidation rate of the protocol.

Data Interpretation[1][2][7]
  • Calculate % Oxidation:

    
    [1]
    
  • Thresholds:

    • MetO > 5%: Investigate storage/handling.[1]

    • MetO₂ > 0.5%: Critical Process Failure.[1] Indicates exposure to potent oxidants (e.g., peracetic acid, UV light, metal ion contamination).[1]

References

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. National Institutes of Health (PMC).[1][Link][1]

  • Impact of Methionine Oxidation in Human IgG1 Fc on Serum Half-Life. PubMed.[1][Link]

  • Accurate determination of protein methionine oxidation by stable isotope labeling. PubMed.[Link]

  • Monitoring of On-column Methionine Oxidation During Peptide Mapping. LCGC International.[1][Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of DNP-DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the analysis of N-2,4-Dinitrophenyl-DL-methionine sulfone (DNP-DL-Methionine Sulfone). This compound is frequently utilized as a stable internal standard in amino acid analysis, particularly following performic acid oxidation, or as a reference marker in N-terminal sequencing (Sanger’s Method).

Abstract

This protocol details the separation and quantification of this compound using a C18 reversed-phase column. Unlike native amino acids, the DNP-derivative possesses a strong chromophore (2,4-dinitrophenyl group), allowing for sensitive UV detection at 360 nm without post-column derivatization. This method is optimized for stability, resolving the polar sulfone derivative from other hydrophobic DNP-amino acids.

Introduction & Scientific Context

This compound is the product of the reaction between 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) and methionine sulfone.

  • Role in Analysis: Methionine is unstable during acid hydrolysis and is often intentionally oxidized to methionine sulfone (stable) using performic acid prior to analysis. The subsequent derivatization with DNFB creates DNP-methionine sulfone.

  • Chromatographic Behavior: The sulfone group (

    
    ) is highly polar, making DNP-methionine sulfone elute earlier than DNP-methionine and most other DNP-amino acids on reversed-phase columns.
    
  • Detection Physics: The nitro groups on the benzene ring form a conjugated system that absorbs strongly in the near-UV/visible region (

    
    ), giving the compound its characteristic yellow color and allowing detection free from interference by non-derivatized biological matrix components (which typically absorb < 280 nm).
    

Chemical Safety & Properties

  • Analyte: N-(2,4-Dinitrophenyl)-DL-methionine sulfone

  • CAS: [Assigned to parent DNP-Met or Met-Sulfone; specific derivative is rare but chemically defined]

  • Appearance: Yellow crystalline powder.

  • Solubility: Soluble in dilute alkaline buffers (e.g.,

    
    ), methanol, and acetonitrile. Sparingly soluble in pure water or acidic media due to the hydrophobic DNP moiety.
    
  • Safety: DNP derivatives are light-sensitive (photodecomposition). Store standards in amber vials. DNFB (if used for in-situ derivatization) is a vesicant and potential mutagen; handle in a fume hood.

Method Development Strategy

To ensure Trustworthiness and Self-Validation , this method uses a binary gradient system.

  • Stationary Phase: A C18 (Octadecylsilane) column is selected to retain the hydrophobic DNP ring, while the mobile phase pH controls the ionization of the carboxylic acid group on the amino acid backbone.

  • Mobile Phase Selection:

    • Solvent A (Buffer): 50 mM Sodium Acetate (pH 5.0). The pH is chosen to keep the carboxyl group ionized (

      
      ), improving peak shape and solubility, while preventing precipitation of the DNP derivative.
      
    • Solvent B (Organic): Acetonitrile (ACN).[1] ACN provides sharper peaks and lower backpressure than methanol for DNP separations.

  • Detection Wavelength: 360 nm is specific to the DNP group, minimizing baseline noise from the acetate buffer or biological impurities that absorb at 210–254 nm.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 Infinity or equivalent (Quaternary pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Reagents:

    • This compound Standard (Sigma-Aldrich or custom synthesis).

    • Acetonitrile (HPLC Grade).

    • Sodium Acetate Trihydrate.

    • Glacial Acetic Acid (for pH adjustment).

    • Milli-Q Water (

      
      ).
      
Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh

    
     of this compound.
    
  • Dissolve in

    
     of 
    
    
    
    (Sodium Bicarbonate) to ensure complete dissolution (the salt form is more soluble).
  • Dilute to

    
     with Methanol.
    
  • Storage: Stable for 1 week at

    
     in the dark.
    

Working Standard (50 µg/mL):

  • Transfer

    
     of Stock Solution into a 
    
    
    
    volumetric flask.
  • Dilute to volume with Mobile Phase A .

  • Filter through a

    
     PTFE syringe filter before injection.
    
Chromatographic Conditions
ParameterSetting
Column Temperature

Flow Rate

Injection Volume

Detection UV @

(Reference:

)
Mobile Phase A

Sodium Acetate, pH 5.0
Mobile Phase B

Acetonitrile

Gradient Program: DNP-Met-Sulfone is relatively polar and will elute early. The gradient ramp ensures later elution of any non-oxidized DNP-Met or other hydrophobic impurities.

Time (min)% Mobile Phase BEvent
0.010%Injection / Isocratic Hold
2.010%End of Hold
15.050%Linear Ramp
18.090%Wash Column
20.090%End Wash
20.110%Re-equilibration
25.010%Ready for Next Injection
System Suitability Testing (SST)

Run the Working Standard (50 µg/mL) five times (


) before analyzing samples.
  • Retention Time (RT): Expected

    
     (elutes before DNP-Asp/Glu).
    
  • RSD of Peak Area:

    
    .
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Results & Discussion

Under these conditions, this compound elutes as a sharp, symmetrical peak.

  • Selectivity: If the sample contains DNP-Methionine (non-oxidized), it will elute significantly later (approx. 12-14 min) due to the hydrophobic thioether side chain. The sulfone group reduces the retention factor (

    
    ) on C18.
    
  • Linearity: The method is linear from

    
     to 
    
    
    
    (
    
    
    ).
  • Interference: The detection at 360 nm virtually eliminates interference from common protein hydrolysis byproducts which absorb in the UV region (214 nm).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data output, emphasizing the critical oxidation and derivatization steps if starting from raw methionine.

HPLC_Workflow cluster_mechanism Separation Mechanism RawSample Raw Sample (Methionine) Oxidation Performic Acid Oxidation (Met -> Met Sulfone) RawSample->Oxidation Stabilization Derivatization Sanger Reaction (FDNB + NaHCO3) (Formation of DNP-Met-Sulfone) Oxidation->Derivatization Tagging Cleanup Extraction/Filtering (Remove excess FDNB) Derivatization->Cleanup Purification HPLC HPLC Separation (C18 Column, pH 5.0) Cleanup->HPLC Injection Detection UV Detection (360 nm) HPLC->Detection Quantification

Caption: Analytical workflow for the conversion of Methionine to DNP-Methionine Sulfone and subsequent HPLC analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Photodecomposition of DNP group.Prepare fresh standards in amber glass; minimize light exposure.
Peak Tailing pH too low (protonation of COOH).Adjust Mobile Phase A pH to 5.0–6.0.
Split Peaks Sample solvent too strong.Dissolve sample in Mobile Phase A rather than pure MeOH/ACN.
Drifting RT Temperature fluctuation.Ensure column oven is stable at

.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.

  • Moore, S. (1963). "On the determination of cystine as cysteic acid." Journal of Biological Chemistry, 238(1), 235-237. (Establishes performic acid oxidation protocols for Met -> Met Sulfone).

  • Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199.

  • Agilent Technologies. (2024). "Amino Acid Analysis using ZORBAX Eclipse Plus C18." Agilent Application Notes.

Sources

Application Note: Quantitative Determination of DNP-DL-Methionine Sulfone using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[1][2] This oxidation is a key marker of oxidative stress in proteins and can significantly alter their structure and function.[3][4] Direct UV-Vis spectroscopic detection of methionine and its oxidized forms is challenging due to their weak absorbance in the practical UV range.[5][6] Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, covalently attaches a 2,4-dinitrophenyl (DNP) group to the primary amine of the amino acid.[7][8] This DNP-adduct is a stable, yellow-colored compound with strong absorbance in the visible spectrum, enabling sensitive colorimetric quantification.[7] This application note provides a detailed protocol for the detection and quantification of DNP-DL-methionine sulfone using UV-Vis spectroscopy, a method valuable for researchers in biochemistry, drug development, and quality control.

Principle of the Method

The quantitative determination of DL-methionine sulfone is achieved through a two-stage process involving derivatization followed by spectrophotometric analysis.

  • Derivatization with Sanger's Reagent (DNFB): The process begins with the nucleophilic aromatic substitution reaction between the primary amino group of DL-methionine sulfone and DNFB. This reaction, typically carried out under mildly alkaline conditions (pH ~8-9), forms a stable carbon-nitrogen bond, yielding the yellow-colored N-2,4-dinitrophenyl-DL-methionine sulfone (this compound).[7] The DNP group acts as a powerful chromophore.

  • Spectrophotometric Quantification: The resulting DNP-derivative exhibits a characteristic and strong absorbance maximum in the visible range of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the this compound. By measuring the absorbance of an unknown sample and comparing it to a standard curve generated from known concentrations of the analyte, a precise quantification can be achieved.

G Met_Sulfone DL-Methionine Sulfone (Analyte) DNP_Product This compound (Yellow Chromophore) Met_Sulfone->DNP_Product Derivatization Reaction DNFB DNFB (Sanger's Reagent) + Alkaline Buffer DNFB->DNP_Product Spectro UV-Vis Spectrophotometer (Measure Absorbance at λmax) DNP_Product->Spectro Analysis Quant Quantification (via Standard Curve) Spectro->Quant Data Processing

Figure 1: Conceptual workflow for the derivatization and quantification of DL-methionine sulfone.

Materials and Equipment

Reagents
  • DL-Methionine Sulfone (≥98% purity)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) (≥99% purity)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Acetonitrile (ACN), HPLC grade

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Ethanol, absolute

Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched 1 cm path length quartz or glass cuvettes

  • Analytical balance (± 0.0001 g)

  • pH meter

  • Calibrated micropipettes (10 µL to 1000 µL range)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Water bath or heating block

  • Vortex mixer

Experimental Protocols

Reagent Preparation

Table 1: Reagent Preparation

ReagentPreparation InstructionsStorage Conditions
0.1 M Sodium Bicarbonate Buffer (pH 8.5) Dissolve 0.84 g of NaHCO₃ in ~90 mL of DI water. Adjust pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with DI water.4°C, stable for 1 week.
1% (w/v) DNFB Solution Caution: DNFB is toxic and a skin irritant. Handle with gloves in a fume hood. Dissolve 0.10 g of DNFB in 10 mL of absolute ethanol. Prepare fresh daily.Room temperature, protected from light.
1 mg/mL this compound Stock Accurately weigh 10.0 mg of this compound standard and dissolve in 10.0 mL of the 0.1 M NaHCO₃ buffer. This serves as the primary stock for generating the standard curve. If starting with DL-Methionine Sulfone, see note below.4°C, protected from light, stable for 24 hours.

Note on Derivatizing the Standard: If a commercial this compound standard is unavailable, it must be prepared. React a known quantity of DL-Methionine Sulfone with an excess of DNFB under the reaction conditions outlined in section 3.3. The product must then be purified and its concentration verified by an independent method before use as a primary standard.

Standard Curve Generation
  • Prepare Dilutions: From the 1 mg/mL (1000 µg/mL) this compound stock solution, prepare a series of dilutions in the 0.1 M NaHCO₃ buffer as described in Table 2.

    Table 2: Standard Curve Dilutions

StandardConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL) with Buffer
1100100010
25050010
32525010
412.512510
56.2562.510
Blank0010
  • Determine λmax:

    • Use the 50 µg/mL standard solution (Standard 2).

    • Scan the absorbance from 300 nm to 500 nm against the blank solution.

    • Identify the wavelength of maximum absorbance (λmax). This is expected to be in the 360-400 nm range. All subsequent measurements must be performed at this wavelength.

  • Measure Standards:

    • Set the spectrophotometer to the determined λmax.

    • Autozero the instrument using the blank solution.

    • Measure the absorbance of each standard (from 6.25 to 100 µg/mL).

    • Record at least three independent readings for each standard.

  • Plot the Curve:

    • Plot Absorbance (y-axis) versus Concentration (x-axis).

    • Perform a linear regression analysis. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An acceptable R² value should be ≥ 0.995.

Sample Preparation and Derivatization

This protocol assumes the unknown sample contains free DL-methionine sulfone that needs to be derivatized.

  • Sample Dilution: Dilute the unknown sample with 0.1 M NaHCO₃ buffer to an estimated concentration within the linear range of the standard curve (6.25-100 µg/mL).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 500 µL of the diluted unknown sample.

    • 50 µL of 1% DNFB solution.

  • Incubation: Vortex the mixture gently and incubate in a water bath at 40°C for 60 minutes in the dark. The mild heating facilitates the reaction, while darkness prevents photodegradation of the DNP group.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of HCl to acidify the solution, which protonates the unreacted amines. However, for direct spectrophotometric measurement, ensure the pH change does not cause precipitation.

  • Measurement:

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a cuvette.

    • Measure the absorbance at the predetermined λmax against a reagent blank (prepared by substituting the sample with 500 µL of buffer in the reaction).

Data Analysis
  • Calculate Average Absorbance: Calculate the mean absorbance value for your unknown sample.

  • Calculate Concentration: Use the linear regression equation from the standard curve (y = mx + c) to determine the concentration of this compound in the measured sample.

    • Concentration (µg/mL) = (Average Sample Absorbance - y-intercept) / slope

  • Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the concentration in the original, undiluted sample.

Figure 2: Step-by-step experimental and data analysis workflow.

Performance and Troubleshooting

  • Linearity: The method should be linear over the specified concentration range with an R² value ≥ 0.995.

  • Specificity: The use of DNFB is not specific to methionine sulfone and will react with any primary or secondary amine.[8] Therefore, sample matrices must be well-characterized. Chromatographic separation (e.g., HPLC) prior to detection is necessary for complex mixtures.[9][10]

  • Interferences: Compounds that absorb at the same wavelength will interfere. A proper reagent blank is critical. Turbidity or precipitation in the sample will cause light scattering and artificially high absorbance readings; centrifuge or filter samples if necessary.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Color Development Incorrect pH (too acidic), degraded DNFB reagent, insufficient incubation time.Verify buffer pH is ~8.5. Prepare fresh DNFB solution. Ensure incubation is at 40°C for at least 60 minutes.
Poor Standard Curve Linearity (R² < 0.995) Inaccurate pipetting, improper blanking, detector saturation at high concentrations.Use calibrated pipettes. Re-blank the spectrophotometer. If the curve flattens at the top, narrow the concentration range of the standards.
High Background Absorbance Contaminated reagents or cuvettes, precipitation of DNFB at high concentrations.Use high-purity reagents. Clean cuvettes thoroughly. Ensure DNFB is fully dissolved and consider filtering the final reaction mixture if cloudy.
Inconsistent Readings Temperature fluctuations, air bubbles in the cuvette, sample degradation.Allow samples to reach room temperature before reading. Inspect cuvette for bubbles. Measure derivatized samples promptly.

Conclusion

The derivatization of DL-methionine sulfone with DNFB provides a simple, robust, and cost-effective method for its quantification using UV-Vis spectroscopy. This technique is well-suited for applications where the sample matrix is relatively simple or when analyzing purified products. By following a carefully controlled protocol, including the generation of a valid standard curve and appropriate blanks, researchers can achieve reliable and accurate measurements of this important marker of oxidative modification.

References

  • Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]

  • Sangers reagent is used for the identification of A class 11 chemistry CBSE. Vedantu. [Link]

  • DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]

  • Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. [Link]

  • Determination ofd-amino acids. I. Hydrolysis of DNP-l-amino acid methyl esters with carboxypeptidase-Y. Sci-Hub. [Link]

  • Analytical Methods for Amino Acids. Shimadzu Scientific Korea. [Link]

  • Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide. PubMed. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology. [Link]

  • Methionine Oxidation and Reduction in Proteins. Antioxidants & Redox Signaling. [Link]

  • Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A. Journal of Biological Chemistry. [Link]

Sources

Application Note: A Robust HPLC Method for the Enantioselective Separation of DNP-DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of individual enantiomers of amino acids and their derivatives is critical in pharmaceutical development, metabolic research, and food science. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the 2,4-dinitrophenyl (DNP) derivatives of D- and L-methionine sulfone. By employing a derivatization strategy coupled with a specialized chiral stationary phase (CSP), this protocol provides a robust and reproducible workflow for researchers. We delve into the mechanistic principles of the separation, offering insights into the experimental design to ensure both scientific integrity and practical applicability for drug development professionals and analytical scientists.

Scientific Rationale and Separation Principles

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography introduces a chiral environment, typically the stationary phase, which interacts differently with each enantiomer.

The Critical Role of Derivatization

Methionine sulfone, like most native amino acids, lacks a strong chromophore, making UV detection at standard wavelengths (e.g., 254 nm) insensitive. Furthermore, its zwitterionic nature can lead to poor peak shape and retention on certain columns. To overcome these limitations, we employ a pre-column derivatization step using 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.

This choice is causal and deliberate for two primary reasons:

  • Enhanced Detectability: The DNP group is a strong chromophore, allowing for sensitive UV detection.

  • Improved Chiral Recognition: The rigid, planar structure of the DNP tag provides additional points of interaction—such as π-π stacking, hydrogen bonding, and dipole-dipole interactions—which are crucial for the chiral selector on the stationary phase to differentiate between the two enantiomers. The derivatization transforms the analyte into a more suitable candidate for effective chiral recognition.

Mechanism of Chiral Recognition

The cornerstone of this method is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The separation is achieved because one enantiomer forms a more stable complex with the CSP, leading to a longer retention time. The efficacy of the separation is directly related to the difference in the free energy of formation between these two diastereomeric complexes.

For DNP-amino acid derivatives, cyclodextrin-based CSPs are particularly effective. A naphthylethylcarbamate-β-cyclodextrin phase, for instance, offers a multi-modal interaction mechanism:

  • Inclusion Complexation: The hydrophobic DNP group of the analyte enters the relatively hydrophobic cavity of the cyclodextrin macrocycle.

  • External Interactions: The carbamate moieties on the rim of the cyclodextrin provide sites for hydrogen bonding and dipole-dipole interactions with the sulfone and carboxyl groups of the analyte.

The subtle differences in the three-dimensional arrangement of the DNP-D-methionine sulfone versus the DNP-L-methionine sulfone result in a differential fit and interaction energy with the CSP, enabling their chromatographic resolution.

Experimental Protocols and Methodologies

This section provides a self-validating, step-by-step protocol from sample preparation to HPLC analysis.

Workflow Overview

The entire process can be visualized as a linear progression from the raw sample to the final analytical result.

Chiral Separation Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation start DL-Methionine Sulfone Standard or Sample deriv Derivatization with DNFB in Alkaline Medium start->deriv Step 2.1 hplc_inj Inject DNP-DL-Methionine Sulfone Solution deriv->hplc_inj Sample Ready hplc_sep Separation on Chiral Stationary Phase (CSP) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det chrom Generate Chromatogram hplc_det->chrom Signal Output analysis Calculate Resolution (Rs) and Quantify Enantiomers chrom->analysis

Figure 1: High-level workflow from sample preparation to data analysis.

Protocol: Derivatization of DL-Methionine Sulfone

This protocol is based on the well-established Sanger method for N-terminal amino acid labeling.

Materials:

  • DL-Methionine Sulfone

  • 2,4-dinitrofluorobenzene (DNFB)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

Procedure:

  • Dissolution: Dissolve 10 mg of DL-methionine sulfone in 2 mL of a 4% (w/v) sodium bicarbonate solution in a small vial. This creates the necessary alkaline medium for the reaction.

  • Add Derivatizing Agent: Add a solution of 20 mg of DNFB in 4 mL of ethanol to the vial.

  • Reaction: Cap the vial tightly, protect it from light (wrap in aluminum foil), and stir or shake at 40°C for 1-2 hours. The nucleophilic amino group of the methionine sulfone attacks the DNFB molecule.

  • Quenching and Extraction: After cooling to room temperature, extract the solution three times with 5 mL of diethyl ether to remove unreacted DNFB. Discard the ether layers.

  • Acidification: Carefully acidify the remaining aqueous layer to a pH of ~1-2 with 1M HCl. The DNP-amino acid derivative will precipitate as a yellow solid.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash with a small amount of cold water.

  • Drying: Dry the resulting DNP-DL-methionine sulfone under vacuum.

  • Sample Solution: Accurately weigh the dried derivative and dissolve it in the HPLC mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol: HPLC Enantioseparation

The following conditions are a robust starting point. Optimization may be required depending on the specific HPLC system and column batch.

Parameter Condition Rationale
HPLC System Any standard HPLC or UHPLC system with a UV detector.Method is broadly applicable.
Chiral Column Naphthylethylcarbamate-β-cyclodextrin (RN-β-CD), 5 µm, 250 x 4.6 mmProven selectivity for DNP-amino acids.
Mobile Phase Acetonitrile / 0.1% Acetic Acid in Water (60:40, v/v)Polar organic mode. The acidic modifier suppresses the ionization of the carboxyl group, improving peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25°CTemperature affects kinetics and thermodynamics; maintaining a constant temperature ensures reproducibility.
Injection Vol. 10 µLA small volume minimizes band broadening.
Detection UV at 360 nmWavelength for maximum absorbance of the DNP chromophore.

Expected Results and Data Interpretation

Successful execution of this protocol will yield a chromatogram with two well-resolved peaks corresponding to the DNP-D-methionine sulfone and DNP-L-methionine sulfone enantiomers.

Chiral Recognition Visualization

The separation relies on the differential stability of the transient complexes formed between each enantiomer and the chiral stationary phase.

Chiral Recognition Mechanism cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers csp Cyclodextrin Cavity (Hydrophobic) Carbamate Groups (H-Bonding Sites) d_enantiomer DNP-D-Met Sulfone d_enantiomer->csp:f0  Stronger Inclusion + H-Bonding Fit l_enantiomer DNP-L-Met Sulfone l_enantiomer->csp:f1 Weaker / Sterically Hindered Fit   result Result: The D-enantiomer is retained longer, leading to separation.

Figure 2: Differential interaction of enantiomers with the CSP.

Quantitative Analysis

Key chromatographic parameters should be calculated to validate the separation's quality.

Parameter Formula Acceptance Criteria
Retention Factor (k') k' = (t_R - t_0) / t_01 < k' < 10
Selectivity (α) α = k'_2 / k'_1α > 1.1
Resolution (R_s) R_s = 2(t_R2 - t_R1) / (w_1 + w_2)R_s ≥ 1.5 (Baseline)

Where t_R is the retention time of the peak, t_0 is the void time, and w is the peak width at the base.

Expected Chromatographic Data (Hypothetical):

Analyte Retention Time (t_R, min) k' α R_s
DNP-L-Methionine Sulfone12.55.25--
DNP-D-Methionine Sulfone14.86.401.22> 2.0
Void Time (t_0)2.0 min

This hypothetical data demonstrates a successful separation with excellent resolution, well within the acceptable limits for quantitative analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound isomers by HPLC. The method's success is predicated on a logical combination of analyte derivatization to enhance both detectability and chiral recognition, and the selection of an appropriate chiral stationary phase that offers multiple interaction modes. By following the detailed steps for derivatization and HPLC analysis, researchers in pharmaceutical and life sciences can achieve reliable, reproducible, and accurate quantification of these enantiomers, supporting critical stages of research and development.

References

  • Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. (2016). Analytical Methods. Retrieved February 1, 2026, from [Link]

  • HPLC with the chiral column. a) The resolution of the standard D, L... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2019). Chromatography Today. Retrieved February 1, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • HPLC Method for Analysis of Methionine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 1, 2026, from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. Retrieved February 1, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2018). PMC. Retrieved February 1, 2026, from [Link]

  • **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethyl

Application Notes and Protocols for DNP-DL-Methionine Sulfone in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Quantifying Methionine Oxidation in Proteomics

The irreversible oxidation of methionine to methionine sulfone is a significant post-translational modification (PTM) implicated in oxidative stress, protein stability, and cellular regulation. Accurate quantification of methionine oxidation is crucial for understanding its role in various physiological and pathological processes. However, the analysis is often hampered by spurious oxidation during sample preparation and mass spectrometric analysis. To address this challenge, we introduce DNP-DL-methionine sulfone as a novel, stable, and readily detectable internal standard for quantitative proteomics workflows.

The 2,4-dinitrophenyl (DNP) group, historically significant in protein chemistry since its introduction by Frederick Sanger, provides a robust chromophore for UV-Vis detection and a distinct mass signature for mass spectrometry. When conjugated to DL-methionine sulfone, the resulting molecule is chemically inert to further oxidation, making it an ideal spike-in standard for monitoring and quantifying the extent of methionine oxidation in biological samples.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in proteomics, complete with detailed protocols for its application.

Chemical Properties and Advantages

This compound combines the stability of the DNP group with the fully oxidized state of methionine, offering several key advantages as a quantitative standard:

PropertyAdvantage in Proteomics
DNP Moiety Strong UV absorbance for HPLC-based quantification.
Provides a unique mass shift for clear identification in mass spectrometry.
Stable to acid hydrolysis, allowing for its use in various sample preparation workflows.
DL-Methionine Sulfone Represents the terminal oxidation state of methionine, preventing further modification.
The DL-racemic mixture ensures representation of both potential stereoisomers.
Overall Molecule High chemical stability during sample processing and analysis.
Can be spiked into samples at the initial stages of preparation to account for sample loss.

Conceptual Workflow for Quantitative Analysis of Methionine Oxidation

The core application of this compound is as a spike-in internal standard. The general workflow is as follows:

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike-in DNP-DL- Methionine Sulfone sample->spike Add known amount lysis Cell Lysis & Protein Extraction spike->lysis digest Proteolytic Digestion lysis->digest labeling Optional: Peptide Labeling (e.g., TMT, iTRAQ) digest->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Acquisition lcms->data search Database Search & Peptide Identification data->search quant Quantification of Oxidized and Non-oxidized Peptides search->quant normalize Normalization to This compound Signal quant->normalize report Reporting % Methionine Oxidation normalize->report

Figure 1: Conceptual workflow for using this compound as an internal standard.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, accurate stock solution for spiking into proteomics samples.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Accurately weigh 1-5 mg of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Further dilute the stock solution with ultrapure water to a working concentration (e.g., 1 mM).

  • Aliquot the working solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The DNP group is light-sensitive, so it is crucial to minimize exposure to light during preparation and storage.

Protocol 2: Quantitative Analysis of Methionine Oxidation in a Protein Sample

Objective: To quantify the percentage of methionine oxidation at specific sites within a protein sample using this compound as an internal standard.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • This compound working stock solution (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile, HPLC grade

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

Part A: Sample Preparation

  • Protein Extraction: Lyse cells or solubilize the protein sample in an appropriate lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Spike-in Standard: Add a known amount of the this compound working stock solution to the protein lysate. The amount should be optimized to be within the linear range of detection of the mass spectrometer.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Part B: LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer coupled to a nano-flow HPLC system.

  • Chromatography: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile in 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Include the m/z of this compound in the inclusion list for MS/MS fragmentation to monitor its signal throughout the run.

    • Set the instrument to acquire high-resolution MS1 scans and fragment the most intense precursor ions.

Part C: Data Analysis

  • Database Search: Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

  • Modifications: Include variable modifications for methionine oxidation (+16 Da for sulfoxide, +32 Da for sulfone) and cysteine carbamidomethylation (+57 Da).

  • Quantification:

    • Extract the ion chromatograms (XICs) for the oxidized and non-oxidized forms of methionine-containing peptides of interest.

    • Extract the XIC for the this compound standard.

    • Calculate the area under the curve for each XIC.

  • Normalization and Calculation:

    • Normalize the peak areas of the endogenous oxidized and non-oxidized peptides to the peak area of the this compound standard.

    • Calculate the percentage of methionine oxidation for a specific site using the following formula:

    % Oxidation = [ (Normalized Area of Oxidized Peptide) / ( (Normalized Area of Oxidized Peptide) + (Normalized Area of Non-oxidized Peptide) ) ] * 100

Troubleshooting and Considerations

  • Spurious Oxidation: While this compound itself is stable, endogenous methionine residues can still be oxidized during sample preparation. To minimize this, use fresh buffers, avoid exposure to metals, and consider working in a low-oxygen environment.

  • DNP Labeling of Peptides: For applications requiring labeling of the N-terminus or lysine residues of peptides with a DNP group, 1-fluoro-2,4-dinitrobenzene (DNFB) can be used. This creates a DNP-labeled peptide that can be analyzed by mass spectrometry. The fragmentation of DNP-labeled peptides will produce characteristic reporter ions.

  • Chromatographic Separation: The DNP group increases the hydrophobicity of the molecule. Optimize the HPLC gradient to ensure good separation of this compound from other sample components. The analysis of DNP-amino acids can be performed using reversed-phase HPLC.

Further Applications: A Versatile Tool in Chemical Proteomics

The principles underlying the use of this compound can be extended to other areas of chemical proteomics. For instance, isotopically labeled versions of this compound could be synthesized for use in multiplexed quantitative proteomics experiments, similar to SILAC or iTRAQ methodologies.

Conclusion

This compound presents a promising, albeit novel, tool for the accurate quantification of methionine oxidation in proteomics. Its inherent stability and distinct physicochemical properties make it an excellent internal standard for mitigating the analytical challenges associated with studying this critical post-translational modification. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the potential of this compound in their own investigations into the roles of methionine oxidation in health and disease.

References

  • Valley, C. C., Cembran, A., Perlmutter, J. D., Lewis, A. K., Labello, N. P., Gao, J., & Sachs, J. N. (2012). The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. Journal of Biological Chemistry, 287(42), 34979–34991.
  • How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? (2016, February 16). Chemistry Stack Exchange. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Dutton, R. W., & Bulman, H. N. (1964). THE SIGNIFICANCE OF THE PROTEIN CARRIER IN THE STIMULATION OF DNA SYNTHESIS BY HAPTEN-PROTEIN CONJUGATES IN THE SECONDARY RESPONSE. Immunology, 7(1), 54–64.
  • U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

  • Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016, February 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Le, D. T., Yi, D., Zhang, Y., & Gladyshev, V. N. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 31(5), 1076–1085.
  • Zhang, T., & Wang, Y. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical chemistry, 85(24), 11773–11780.
  • Gatellier, P., & Santé-Lhoutellier, V. (2009). The effect of cysteine and 2,4-dinitrophenol on heme and nonheme absorption in a rat intestinal model. Food Chemistry, 113(2), 444-448.
  • Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile

Troubleshooting & Optimization

Technical Support Center: Incomplete DNP-Derivatization of Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Baseline

Incomplete derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB, or Sanger’s Reagent) is rarely a random failure; it is a deterministic outcome of competing chemical kinetics. The reaction relies on a Nucleophilic Aromatic Substitution (


) mechanism where the N-terminal amine acts as the nucleophile displacing the fluorine atom.

For this reaction to reach completion, three conditions must be met simultaneously:

  • Nucleophilicity: The N-terminal amine must be deprotonated (unprotonated form,

    
    ).
    
  • Solubility: The hydrophobic FDNB and the hydrophilic peptide must interact effectively in a biphasic or semi-aqueous system.

  • Stability: The rate of derivatization must exceed the rate of FDNB hydrolysis by the solvent.

This guide addresses the breakdown of these conditions.

Part 1: Diagnostic Workflow

Before adjusting parameters, locate the failure point using this logic flow.

DNP_Troubleshooting Start Issue: Incomplete DNP-Derivatization Check_Solubility 1. Visual Inspection: Is the reaction mixture clear or precipitating? Start->Check_Solubility Check_pH 2. Check pH during reaction: Is it maintained at 8.5 - 9.0? Check_Solubility->Check_pH Solution Clear Solubility_Issue Root Cause: Phase Separation Action: Increase EtOH ratio or add Chaotrope Check_Solubility->Solubility_Issue Precipitate Visible Check_Reagent 3. Reagent Quality: Is FDNB fresh/yellow or dark orange? Check_pH->Check_Reagent pH OK pH_Issue Root Cause: Protonation of Amine Action: Switch to stronger buffer (NaHCO3) Check_pH->pH_Issue pH < 8.0 Reagent_Issue Root Cause: Hydrolysis/Degradation Action: Use fresh FDNB, protect from light Check_Reagent->Reagent_Issue Dark/Precipitate Steric_Issue Root Cause: Steric Hindrance Action: Increase Temp (40°C) or Time Check_Reagent->Steric_Issue Reagent OK

Figure 1: Decision tree for isolating the cause of low DNP-peptide yield. Blue nodes represent diagnostic steps; Red nodes represent actionable root causes.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Conditions & Kinetics

Q: My reaction pH drops over time, leading to low yield. Why is this happening and how do I fix it? A: The reaction generates hydrofluoric acid (HF) as a byproduct, which neutralizes the buffer. If the buffer capacity is insufficient, the pH drops below the pKa of the N-terminal amine (typically ~8.0), re-protonating it to


. The protonated form is non-nucleophilic and cannot react with FDNB.
  • The Fix: Use Sodium Bicarbonate (

    
    )  at a concentration of at least 50 mM (preferably 100 mM). Unlike simple phosphate buffers, bicarbonate provides a robust buffering reservoir in the pH 8.5–9.0 range, which is optimal for maintaining the unprotonated state without causing excessive hydrolysis of the FDNB reagent [1].
    

Q: I see a yellow precipitate immediately upon adding FDNB. Does this mean the reaction worked? A: Likely not. FDNB is hydrophobic. If added too quickly or in a strictly aqueous buffer, it precipitates out of solution, becoming inaccessible to the peptide. This creates a biphasic system with poor mass transfer.

  • The Fix: Dissolve FDNB in Ethanol (EtOH) or Methanol before adding it to the aqueous peptide solution. The final reaction mixture should contain enough organic solvent (typically 50-70% v/v) to keep both the peptide and the FDNB in a single phase or a fine emulsion. Ensure vigorous shaking or stirring, especially if the peptide is large [2].

Category B: Peptide-Specific Challenges

Q: My peptide is rich in Histidine and Tyrosine. The chromatogram shows multiple DNP peaks. Is this incomplete reaction? A: This is likely "over-reaction" rather than incomplete reaction. FDNB is not perfectly specific to the N-terminus; it also reacts with the imidazole ring of Histidine (


-DNP) and the hydroxyl group of Tyrosine (

-DNP).
  • The Fix: While these side reactions are expected,

    
    -DNP-Tyr is unstable and can often be reversed during the acid hydrolysis step. However, if strict N-terminal specificity is required for quantification, you must account for these additional peaks in your molar calculations. Do not reduce reaction time to avoid this; you risk incomplete N-terminal labeling.
    

Q: I am trying to sequence a hydrophobic peptide, but the DNP yield is near zero. A: Hydrophobic peptides often aggregate in the aqueous bicarbonate buffer, burying the N-terminus.

  • The Fix: Add a chaotropic agent or detergent that does not contain primary amines.

    • Recommended: 1% SDS or 4M Urea (ensure Urea is deionized to remove isocyanic acid).

    • Avoid: Tris buffer or ammonium salts (these compete for FDNB).

Category C: Reagent Integrity

Q: My FDNB reagent is dark orange/brown. Can I still use it? A: No. FDNB is photosensitive and hydrolyzes to 2,4-dinitrophenol (DNP-OH) over time or upon exposure to light. DNP-OH is yellow but unreactive. Using degraded reagent effectively lowers the molar equivalent of active fluorodinitrobenzene, stalling the reaction kinetics.

  • The Fix: FDNB should be a pale yellow liquid or low-melting solid. Store it in the dark. If uncertain, check the absorbance; high background absorbance at 360 nm before reaction suggests degradation.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed to maximize yield by controlling pH and solubility.

Reagents:

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Reagent: 5% (v/v) 1-Fluoro-2,4-dinitrobenzene (FDNB) in absolute Ethanol.

  • Stop Solution: 0.1 M HCl.

Protocol:

  • Preparation: Dissolve 0.5–1.0 µmol of peptide in 200 µL of 0.1 M

    
     .
    
    • Critical Check: Ensure peptide is fully dissolved. If cloudy, add minimal SDS.

  • Derivatization: Add 100 µL of 5% FDNB/Ethanol solution.

    • Molar Ratio: Ensure at least a 2-fold molar excess of FDNB relative to total amino groups (N-term + Lys).

  • Incubation: Wrap tube in foil (light protection). Shake vigorously for 2 hours at room temperature (25°C).

    • Note: Continuous shaking is vital to maintain the emulsion.

  • Acidification: Add 100 µL of 0.1 M HCl to stop the reaction and precipitate the DNP-peptide (if insoluble in acid) or prepare for extraction.

  • Cleanup (Optional but Recommended): Extract excess unreacted FDNB and DNP-OH by washing 3 times with Diethyl Ether . The DNP-peptide usually remains in the aqueous phase (unless very hydrophobic).

Part 4: Data & Interferences

Common Interferences in DNP Derivatization
InterferenceMechanism of FailureSolution
Tris / Glycine Buffers Contains primary amines that react with FDNB, consuming the reagent.Dialyze or desalt into

or Phosphate buffer.
Thiol Reagents (BME, DTT) Nucleophilic attack on FDNB; reduction of nitro groups.Alkylate cysteines (e.g., with iodoacetamide) prior to DNP labeling [3].
Ammonium Salts Forms DNP-amine, interfering with chromatography.Lyophilize peptide to remove volatile salts before reaction.
High Urea (>6M) Can contain cyanate, carbamylating the N-terminus.Use fresh, deionized urea or lower concentration.
Reaction Optimization Parameters
ParameterOptimal RangeEffect of Deviation
pH 8.5 – 9.0< 8.0: Slow reaction (amine protonated). > 10.0: Rapid hydrolysis of FDNB and potential peptide damage.
Temperature 20°C – 30°C> 40°C: Increases risk of side reactions (hydrolysis of peptide bonds).
Time 2 – 4 Hours< 1 Hour: Incomplete labeling of sterically hindered N-termini (e.g., Val, Ile).

Part 5: References

  • Sanger, F. (1945).[1] "The free amino groups of insulin".[2] Biochemical Journal, 39(5), 507–515.

  • G-Biosciences. (2019). "DNFB-Sanger's reagent for detection of free amino acids".[2][3] Technical Protocol.

  • Madian, A. G., & Regnier, F. E. (2010). "Proteomic identification of carbonylated proteins and their oxidation sites". Journal of Proteome Research, 9(8), 3766–3780.

  • Thermo Fisher Scientific. "Amino Acid Analysis using DNP derivatization". Application Notes.

Sources

Technical Support Center: DNP-Protein Hydrolysis & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Hydrolysis Conditions for Dinitrophenyl (DNP)-Proteins Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Facility: Bioconjugation & Proteomics Analytics Hub

Introduction: The DNP Paradox

Welcome. If you are here, you are likely facing the classic "DNP Paradox": You need to hydrolyze your protein to map DNP conjugation sites, but the very process of hydrolysis (hot acid) threatens to destroy the DNP modification you are trying to measure.

Dinitrophenyl (DNP) is a robust hapten under physiological conditions, but it is chemically labile under the harsh conditions required to break peptide bonds (6N HCl, 110°C). In my experience, 80% of "failed" DNP experiments are not synthesis failures, but analytical artifacts caused by oxidative degradation during hydrolysis.

This guide moves beyond standard protocols to focus on preservation, recovery correction, and self-validating workflows .

Module 1: Pre-Hydrolysis Decision Matrix

Q: Do I actually need to hydrolyze my sample? A: Not always. Before opening the acid cabinet, verify your analytical goal. Hydrolysis is destructive and prone to artifacts. Use it only when non-destructive methods fail.

  • Scenario A: Determining Degree of Substitution (DOS)

    • Recommendation:Do NOT Hydrolyze. Use UV-Vis Spectrophotometry on the intact protein. DNP has a high molar extinction coefficient (

      
      ) that allows direct quantification.
      
  • Scenario B: Mapping Conjugation Sites or Mass Spec Validation

    • Recommendation:Hydrolyze with Protection. You need to isolate individual amino acids (DNP-Lysine) to confirm specific attachment sites.

Decision Workflow (DOT Visualization)

DNP_Decision_Tree cluster_warn Critical Warning Start Start: Define Analytical Goal Goal_DOS Goal: Total DNP Load (DOS) Start->Goal_DOS Goal_Map Goal: Site Mapping / AAA Start->Goal_Map Method_UV Method: UV-Vis (360 nm) (Non-Destructive) Goal_DOS->Method_UV Preferred Method_Hydro Method: Acid Hydrolysis (Destructive) Goal_Map->Method_Hydro Action_Buffer Action: Buffer Exchange (Remove Free DNP) Method_UV->Action_Buffer Action_Vac Action: Vacuum Hydrolysis with Scavengers Method_Hydro->Action_Vac Warning DNP-Lysine degrades in 6N HCl without O2 exclusion! Action_Vac->Warning

Figure 1: Analytical decision matrix. Hydrolysis should be reserved for site-specific mapping, while UV-Vis is superior for stoichiometry.

Module 2: The Hydrolysis Protocol (The "Sanger" Method Optimized)

If you must hydrolyze, you must control for the reversion of


-DNP-Lysine to Lysine and 2,4-Dinitrophenol.

Q: Standard 6N HCl destroys my DNP signal. What is the fix? A: The "fix" is a combination of Oxygen Exclusion and Internal Standardization . DNP is susceptible to oxidative breakdown. You must remove oxygen and run a parallel stability control.

Optimized Protocol: Low-Oxidation Hydrolysis
  • Sample Prep: Lyophilize DNP-protein (100–500 µg) in a heavy-walled glass hydrolysis tube.

  • The Acid Matrix: Add 200–500 µL of 6N HCl (constant boiling) .

    • Crucial Additive: Add 0.1% Phenol or Thioglycolic acid . These act as halogen scavengers and antioxidants, protecting the aromatic DNP ring and Tyrosine residues.

  • Oxygen Removal (The Failure Point):

    • Method: Freeze the sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw under vacuum to release dissolved gas. Repeat (Freeze-Pump-Thaw) 3 times.

    • Seal: Flame-seal the glass tube while under vacuum.

  • Reaction: Incubate at 110°C for 18–24 hours .

    • Note: Do not exceed 24 hours. DNP-Lysine recovery drops significantly after 24h.

  • Recovery Calculation (The "Secret"):

    • You must run a tube of pure

      
      -DNP-Lysine standard  alongside your protein samples.
      
    • If your standard recovery is 85%, you must divide your sample results by 0.85.

Q: Can I use Microwave Hydrolysis? A: Yes, and it is often better. Microwave hydrolysis (150°C for 15–45 mins) reduces the exposure time to hot acid, often yielding higher DNP recovery than the 24h standard method.

Module 3: Analysis & Data Interpretation

Q: How do I calculate the DNP-to-Protein ratio (DOS) from the data? A: If using UV-Vis (intact protein), use the Beer-Lambert Law. If using Hydrolysis (HPLC), you quantify the molar amount of DNP-Lysine relative to a stable amino acid (like Alanine or Leucine).

Table 1: Molar Extinction Coefficients (

) for DNP Analysis

Use these values for spectrophotometric quantification.

Solvent / ConditionWavelength (

)
Extinction Coeff.[1] (

)
Notes
0.1 M NaOH 360 nm17,530 M⁻¹cm⁻¹ Standard for DNP-Lysine
1% NaHCO₃ 360 nm17,400 M⁻¹cm⁻¹ Common for intact proteins
6N HCl ~300-330 nmUnstableShifted spectrum; unreliable for quant
Water / PBS 360 nm~17,000 M⁻¹cm⁻¹pH dependent

Q: My HPLC shows a peak for DNP-Lysine, but also a peak for free 2,4-Dinitrophenol. What does this mean? A: This indicates hydrolysis damage. The bond between the DNP and the Lysine side chain has cleaved.

  • Action: Sum the molar areas. However, this is risky because free DNP has different response factors. It is better to apply the Correction Factor derived from your external standard.

Pathway of Degradation (DOT Visualization)

DNP_Degradation Input DNP-Protein (Intact) Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Input->Hydrolysis Result_Good ε-DNP-Lysine (Target Analyte) Hydrolysis->Result_Good ~85-90% (Vacuum) Result_Bad Breakdown Products (Artifacts) Hydrolysis->Result_Bad ~10-15% (Oxidation) Sub_Bad1 Free Lysine (False Negative) Result_Bad->Sub_Bad1 Sub_Bad2 2,4-Dinitrophenol (Free Hapten) Result_Bad->Sub_Bad2 Sub_Bad3 2-amino-4-nitrophenol (Reduced DNP) Result_Bad->Sub_Bad3 If reducing agents present

Figure 2: Degradation pathways during acid hydrolysis. Oxygen exclusion minimizes the "Red" pathways.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a "shoulder" on my DNP peak in HPLC. Is it an impurity? A: It is likely O-DNP-Tyrosine . While DNP targets Lysine (


-amino), it can also react with Tyrosine (phenolic hydroxyl) and Histidine (imidazole).
  • Differentiation: O-DNP-Tyrosine is unstable in acid and often reverts to Tyrosine. If you see it, your hydrolysis time might be too short, or you used a non-acidic cleavage method.

Q: My DNP recovery is >100%. How is that possible? A: This is a matrix interference issue.

  • Background Absorption: Did you blank with a non-DNP hydrolyzed protein? Hydrolyzed amino acids absorb in the UV range.

  • Concentration Error: If you estimated protein concentration using Bradford/BCA after DNP conjugation, the DNP group interferes with the assay (especially BCA), leading to incorrect protein mass calculations.

    • Fix: Quantify protein concentration via Amino Acid Analysis (sum of all AA), not colorimetric assays.

Q: Can I use Pronase or Enzymatic hydrolysis instead? A: Yes. Total enzymatic hydrolysis (Pronase + Leucine Aminopeptidase) is much gentler and preserves 100% of the DNP signal.

  • Drawback: It is slow (48h+), requires multiple enzymes to ensure total breakdown, and enzymes will autodigest (contributing background AA). Use this only if acid hydrolysis consistently fails.

References
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

    • Foundational text establishing the stability and instability of DNP-amino acids.
  • Little, P. A., & Otsuka, H. (1958). Studies on the hydrolysis of DNP-proteins. Journal of Biological Chemistry. Discusses the kinetics of DNP release.
  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Link

    • Comprehensive review of hydrolysis conditions, including protective agents for labile modific
  • Sigma-Aldrich (Merck). (n.d.). Dinitrophenyl (DNP) Modification of Proteins.[1][2][3][4] Technical Bulletin. Link

    • General industry standard for extinction coefficients and conjug

Sources

Validation & Comparative

Beyond Absorbance: Cross-Validating DNP Carbonyl Assays with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the cross-validation of the 2,4-Dinitrophenylhydrazine (DNPH) derivatization method (commonly referred to as the "DNP-method") using High-Resolution Mass Spectrometry (HRMS) . This comparison is critical for researchers quantifying protein carbonylation (oxidative stress) and monitoring stability in biotherapeutics.

Executive Summary

The quantification of protein carbonylation is a critical quality attribute (CQA) in biopharmaceutical development and a primary marker in oxidative stress research. The industry standard—the spectrophotometric DNP-method (Levine assay)—offers high throughput but suffers from poor specificity and susceptibility to interference.

This guide details the cross-validation of the traditional DNP-UV method against DNP-derivatized LC-MS/MS. We provide the experimental framework to transition from aggregate signal measurement (UV) to site-specific identification (MS), ensuring data integrity in drug stability studies.

Technical Analysis: The Specificity Gap

To understand the necessity of cross-validation, one must analyze the mechanistic divergence between the two detection modes.

The Chemistry of Detection

Both methods rely on the same initial chemical reaction: the condensation of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls (aldehydes and ketones) to form a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone).

  • The DNP-UV Method (Traditional): Relies on the molar extinction coefficient of the hydrazone motif (

    
     at 370 nm). It assumes all absorbance at this wavelength is protein-bound carbonyls. It cannot distinguish between a carbonylated protein and non-protein interference (e.g., nucleic acids or residual reagent).
    
  • The DNP-MS Method (Validator): Uses the DNP moiety as a mass tag (+180.04 Da shift). It isolates the specific peptide carrying the modification.

Comparative Performance Matrix
FeatureDNP-Method (Spectrophotometric)DNP-LC-MS/MS (Mass Spectrometry)
Primary Readout Total Absorbance (370 nm)

shift (+180 Da) & Fragment Ions
Specificity Low. Susceptible to DNA/RNA interference and free DNPH.High. Resolves specific amino acid residues (Lys, Arg, Pro, Thr).
Sensitivity (LOD) ~1 nmol carbonyl/mg protein~50-100 fmol (Peptide level)
Throughput High (96-well plate format)Low to Medium (requires chromatography)
Bias Overestimation Risk. Tendency to report false positives due to scattering or non-covalent binding.Underestimation Risk. Ionization suppression of hydrophobic DNP-peptides.

Mechanistic Workflow & Causality

The following diagram illustrates the divergence in signal processing. The "Validation Gap" highlights where UV fails to detect non-covalent artifacts that MS filters out.

DNP_Validation_Workflow cluster_UV Traditional DNP-Method (UV) cluster_MS Cross-Validation (LC-MS/MS) Sample Oxidized Protein Sample Reaction DNPH Derivatization (Acidic Conditions) Sample->Reaction Cleanup_UV TCA Precipitation (Remove Excess Reagent) Reaction->Cleanup_UV Digestion Trypsin Digestion Reaction->Digestion Aliquot Redissolve Redissolve in Guanidine HCl Cleanup_UV->Redissolve Readout_UV Absorbance @ 370nm (Aggregate Signal) Redissolve->Readout_UV Comparison DATA CORRELATION Identify False Positives Readout_UV->Comparison Total Load Separation Reverse Phase LC (C18 Column) Digestion->Separation Readout_MS MS/MS Detection (Specific m/z +180 Da) Separation->Readout_MS Readout_MS->Comparison Site Specificity

Figure 1: Parallel workflow for cross-validating the spectrophotometric DNP assay with LC-MS/MS. Note the divergence after the reaction step.

Validated Experimental Protocol

This protocol is designed to run the DNP-UV and DNP-MS workflows in parallel on the same sample batch to ensure comparability.

Reagents
  • Derivatization Buffer: 10 mM DNPH in 2M HCl.

  • Control Buffer: 2M HCl (without DNPH).

  • Neutralization: 2M Tris-Base (for MS compatibility).

Step-by-Step Methodology
Phase 1: Derivatization (Common Step)
  • Adjust protein concentration to 1–2 mg/mL.

  • Add DNPH solution to the sample in a 1:1 (v/v) ratio.

  • Incubate at room temperature for 60 minutes in the dark. (Light accelerates DNPH auto-oxidation).

  • Critical Checkpoint: Ensure the solution remains acidic; Schiff base formation is acid-catalyzed.

Phase 2: The Split (Cross-Validation)

Arm A: Spectrophotometric Quantification (The "Test")

  • Precipitate protein using 20% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 min.

  • Wash Step: Wash the pellet 3x with Ethanol:Ethyl Acetate (1:1).

    • Why: This removes free DNPH. Residual DNPH is the #1 cause of validation failure in UV assays.

  • Resolubilize pellet in 6M Guanidine-HCl (pH 2.3).

  • Measure absorbance at 370 nm vs. the HCl control.

  • Calculate Carbonyl content using

    
    .
    

Arm B: LC-MS/MS Validation (The "Truth")

  • Perform buffer exchange (Zeba spin columns) to remove bulk HCl/DNPH (TCA precipitation is too harsh for optimal peptide recovery).

  • Digest protein with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • LC Parameters: Use a C18 column. DNP-peptides are more hydrophobic; extend the gradient at high % Acetonitrile.

  • MS Acquisition:

    • Set Dynamic Exclusion to avoid re-sampling abundant unmodified peptides.

    • Targeted Inclusion List: If the protein sequence is known, predict DNP-modified masses (+180.04 Da on K, R, P, T).

    • Reporter Ion: Look for the characteristic DNP fragment ion at m/z 163.01 (dinitrophenyl group) in MS2.

Data Interpretation & Troubleshooting

When cross-validating, you will likely encounter a "Sensitivity Mismatch." Use the table below to interpret discrepancies.

Comparative Data Analysis
ScenarioObservationRoot Cause AnalysisCorrective Action
Ideal UV and MS data correlate linearly.High purity sample; dominant carbonylation is covalent.Validation successful.
Type I Error High UV signal / Low MS signal. Non-protein absorbance (DNA/RNA) or residual unreacted DNPH trapped in the pellet.Increase Ethanol:Ethyl Acetate washes. Treat sample with RNase/DNase prior to derivatization.
Type II Error Low UV signal / High MS signal. Ionization efficiency differences. DNP-peptides fly extremely well in MS, exaggerating abundance relative to UV.Use isotopically labeled internal standards for MS to normalize ionization.
Artifacts MS detects DNP on unexpected residues (e.g., Tyrosine).Non-specific binding or pH artifacts during digestion.Ensure digestion pH is strictly neutral (pH 7-8); high pH can reverse the hydrazone bond.
Visualization of MS Logic

The following logic tree describes how to confirm a "True Positive" DNP modification in MS data, filtering out noise that contributes to UV false positives.

MS_Logic_Tree Input MS/MS Spectrum Check1 Precursor Mass Shift +180.04 Da? Input->Check1 Check2 Diagnostic Ion m/z 163.01 Present? Check1->Check2 Yes Result_False False Positive (Matrix/Noise) Check1->Result_False No Check3 b/y Ion Series Shift? Check2->Check3 Yes Check2->Result_False No Result_True VALIDATED Carbonylation Site Check3->Result_True Yes (Localized) Check3->Result_False No (Ambiguous)

Figure 2: Decision tree for validating DNP-modified peptides. The presence of the m/z 163.01 reporter ion is the gold standard for confirmation.

References

  • Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology. [Link]

  • Requena, J. R., et al. (2001). Glutamic and aminoadipic semialdehydes are the main carbonyl products of metal-catalyzed oxidation of proteins. Proceedings of the National Academy of Sciences. [Link]

  • Madoz-Gúrpide, J., et al. (2015). Proteomics-based validation of 2,4-dinitrophenylhydrazine (DNPH) method for protein carbonylation. Journal of Proteomics. [Link]

  • Hawkins, C. L., & Davies, M. J. (2019). Detection, identification, and quantification of oxidative protein modifications. Journal of Biological Chemistry. [Link]

Technical Guide: DNP-DL-Methionine Sulfone as an Internal Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of amino acid analysis (AAA), the choice of Internal Standard (IS) is the single most critical factor determining quantification accuracy. While Norleucine is the traditional choice, it is not universally applicable—particularly in complex matrices where hydrophobic co-elution occurs.

DNP-DL-methionine sulfone (DNP-Met-SO₂) represents a specialized, high-stability alternative. As the fully oxidized derivative of methionine, it is chemically inert to further oxidation, preventing the "signal drift" common with standard methionine. Furthermore, its unique polarity profile shifts its elution window away from the hydrophobic cluster (Leu, Ile, Phe) common in Reverse-Phase HPLC, offering a distinct integration window for crowded chromatograms.

This guide provides a comparative technical analysis, validated workflows, and the chemical rationale for deploying DNP-Met-SO₂ in your analytical pipeline.

Part 1: The Chemistry & Rationale

The Instability Problem

Standard Methionine is a liability in quantitative analysis due to its susceptibility to oxidation. During acid hydrolysis or storage, Methionine partially oxidizes to Methionine Sulfoxide (Met-SO) and Methionine Sulfone (Met-SO₂) .

If you use standard Methionine as a marker, your "known" concentration decreases unpredictably. This compound solves this by being "pre-oxidized" to its thermodynamic limit.

Structural Advantage
  • The DNP Tag (2,4-Dinitrophenyl): Attached via Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), this chromophore provides strong UV absorbance at 360 nm , allowing for nanomole-level detection without mass spectrometry.

  • The Sulfone Group: The conversion of the thioether (-S-) to the sulfone (-SO₂-) significantly increases polarity. In Reverse-Phase HPLC (RP-HPLC), this causes the molecule to elute earlier than its non-oxidized counterparts, moving it out of the crowded hydrophobic region where DNP-Norleucine typically elutes.

ChemicalStability Met Methionine (Unstable Thioether) MetSO Met-Sulfoxide (Intermediate) Met->MetSO [O] (Slow drift) MetSO2 Met-Sulfone (Stable End-Product) MetSO->MetSO2 [O] (Acid Hydrolysis) DNP_MetSO2 DNP-Met-Sulfone (UV-Visible Standard) MetSO2->DNP_MetSO2 + FDNB (Sanger's)

Caption: Chemical progression from unstable Methionine to the stable DNP-Methionine Sulfone internal standard.

Part 2: Comparative Analysis of Internal Standards

The following table objectively compares DNP-Met-SO₂ against industry-standard alternatives.

FeatureThis compound Norleucine (Nle)

-Aminobutyric Acid (AABA)
Isotope Labeled (

C)
Primary Detection UV/Vis (360 nm)UV/Vis (Post-derivatization)UV/VisMass Spec (LC-MS)
RP-HPLC Elution Mid-Eluting (Polar shift)Late-Eluting (Hydrophobic)Early-Eluting Co-elutes with analyte
Oxidative Stability High (Fully Oxidized)High (Aliphatic side chain)HighHigh
Matrix Suitability Complex hydrolysates with hydrophobic interferenceStandard protein hydrolysatesPhysiological fluids (Plasma)MS-based proteomics
Cost Efficiency ModerateLowLowVery High
Best Use Case When Nle co-elutes with late peaks (e.g., DNP-Leu/Phe)General Purpose AAAFree amino acid profilingAbsolute Quantification (MS)
Critical Insight: The Elution Shift

In C18 Reverse-Phase columns, elution order is generally driven by hydrophobicity.

  • DNP-Norleucine: Elutes near DNP-Leucine and DNP-Isoleucine. If your gradient is shallow to separate Leu/Ile, Norleucine can overlap.

  • DNP-Met-SO₂: Due to the polar sulfone group, it shifts to the "middle" of the chromatogram, often eluting between DNP-Valine and DNP-Alanine (depending on pH). This "clears the deck" for accurate integration of hydrophobic amino acids.

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol describes the Pre-Column Derivatization method using Sanger's Reagent.

Prerequisites:

  • HPLC System: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Detection: UV/Vis detector at 360 nm.

  • Reagents: 1-fluoro-2,4-dinitrobenzene (FDNB), Sodium Bicarbonate, Glacial Acetic Acid.

Step 1: Internal Standard Preparation
  • Prepare a 5.0 mM stock solution of DL-Methionine Sulfone in 0.1 M HCl.

  • Store at 4°C. (Stability check: This solution is stable for 6 months; unlike Met, it will not oxidize).

Step 2: Sample Preparation & Spiking
  • Target: 100 µL of protein hydrolysate or amino acid mixture.

  • Spike: Add 10 µL of the IS stock.

  • Validation Check: The IS is added before derivatization. This allows the IS to correct for variations in derivatization efficiency and injection volume.

Step 3: Derivatization (Sanger Reaction)
  • Buffer: Add 40 µL of 1.0 M

    
     (pH 9.0) to the sample.
    
  • Reagent: Add 20 µL of 1% (v/v) FDNB in ethanol.

  • Incubation: Incubate at 60°C for 60 minutes in the dark (FDNB is light sensitive).

  • Quench: Add 10 µL of concentrated HCl to stop the reaction (shifts pH to ~1-2).

    • Why? DNP-amino acids are soluble in organic solvents at low pH.

  • Clean-up (Critical): Extract excess unreacted FDNB with Diethyl Ether (2 x 500 µL). Discard the ether (top) layer.

    • Note: DNP-amino acids remain in the aqueous acid phase. Unreacted FDNB (which interferes with HPLC) is removed.

Step 4: HPLC Analysis[1]
  • Mobile Phase A: 0.1 M Sodium Acetate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

Workflow Sample Sample Hydrolysate Spike Add IS: Met-Sulfone (Corrects Volume/Deriv. Errors) Sample->Spike Buffer Buffer: NaHCO3 (pH 9.0) + FDNB Reagent Spike->Buffer React Incubate 60°C / 60 min (Dark) Buffer->React Acidify Acidify (HCl) + Ether Extraction React->Acidify HPLC HPLC-UV (360 nm) Measure Ratio: Analyte Area / IS Area Acidify->HPLC

Caption: Analytical workflow ensuring the Internal Standard tracks derivatization efficiency and injection variability.

Part 4: Data Interpretation & Calculation

To ensure Trustworthiness in your data, use the Response Factor (RF) calculation method. Do not rely on simple area comparison.

Calculate Response Factor ( )

Run a standard mixture containing known amounts of the Analyte (


) and the Internal Standard (

).


Calculate Sample Concentration


  • Self-Validation Criteria:

    • The retention time of DNP-Met-SO₂ must be reproducible within ±0.1 min.

    • Resolution (

      
      ) between DNP-Met-SO₂ and the nearest peak (usually DNP-Valine or DNP-Aspartate depending on pH) must be > 1.5.
      

References

  • Sanger, F. (1945). The free amino groups of insulin.[2] Biochemical Journal, 39(5), 507–515. Link

  • Simmons, W. H., & Meisenberg, G. (1983). High-performance liquid chromatography of DNP-amino acids: Application to the analysis of peptide hydrolysates. Journal of Chromatography A, 266, 483-489. Link

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Link

  • U.S. Pharmacopeia (USP). General Chapter <1052> Biotechnology-Derived Articles - Amino Acid Analysis. Link

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of Amino Acid Analysis: A Comparative Review of DNP-Based and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of amino acids is a cornerstone of protein characterization, nutritional analysis, and quality control. The choice of analytical method can significantly impact the reliability of experimental data and, ultimately, the success of research and development endeavors. This guide provides an in-depth, objective comparison of the historical dinitrophenyl (DNP) method for amino acid analysis with contemporary techniques, including ninhydrin-based assays, high-performance liquid chromatography (HPLC) with various derivatization agents, and mass spectrometry. By presenting supporting experimental data and detailed protocols, this guide aims to empower you to make informed decisions for your specific analytical needs.

The Genesis of Protein Sequencing: The DNP Method

The dinitrophenyl (DNP) method, pioneered by Frederick Sanger in his Nobel Prize-winning work on insulin, was a revolutionary technique that laid the groundwork for protein sequencing.[1][2] The method is based on the derivatization of the N-terminal α-amino group of a peptide or protein with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.

Chemical Principle of the DNP Method

The core of the DNP method is a nucleophilic aromatic substitution reaction. The unprotonated α-amino group of the N-terminal amino acid attacks the electron-deficient benzene ring of DNFB, displacing the fluoride ion. This forms a stable DNP-peptide or DNP-protein adduct. Subsequent acid hydrolysis cleaves the peptide bonds, releasing the amino acids. The DNP-N-terminal amino acid, being resistant to this hydrolysis, can then be selectively extracted and identified, typically by chromatography.[1][2]

Experimental Workflow: DNP-Based Amino Acid Analysis

The following diagram and protocol outline the classical workflow for N-terminal amino acid identification using the DNP method.

DNP_Workflow Protein Protein/Peptide Sample DNFB DNFB (Sanger's Reagent) Derivatization Protein->DNFB Labeling Hydrolysis Acid Hydrolysis (6M HCl) DNFB->Hydrolysis Cleavage Extraction Solvent Extraction (e.g., Ether) Hydrolysis->Extraction Separation Analysis Chromatographic Analysis (e.g., HPLC, TLC) Extraction->Analysis Detection Identification N-Terminal Amino Acid Identified Analysis->Identification Result

Caption: Workflow of DNP-based N-terminal amino acid analysis.

Detailed Protocol for DNP-Based N-Terminal Analysis
  • Derivatization:

    • Dissolve the protein or peptide sample in a suitable buffer, typically at a slightly alkaline pH (e.g., sodium bicarbonate solution) to ensure the N-terminal amino group is unprotonated.

    • Add an ethanolic solution of 1-fluoro-2,4-dinitrobenzene (DNFB) to the sample.

    • Incubate the reaction mixture at room temperature for approximately 2 hours with gentle shaking to allow for the complete derivatization of the N-terminal α-amino group.

  • Acid Hydrolysis:

    • After derivatization, remove the excess solvent and unreacted DNFB.

    • Add 6M hydrochloric acid (HCl) to the dried DNP-protein/peptide.

    • Seal the reaction vessel and heat at 110°C for 18-24 hours to hydrolyze all peptide bonds.

  • Extraction of DNP-Amino Acid:

    • Following hydrolysis, the mixture will contain free amino acids and the DNP-derivatized N-terminal amino acid.

    • Extract the DNP-amino acid from the aqueous hydrolysate using an organic solvent such as ether. The DNP-amino acid is soluble in the organic phase, while the free amino acids remain in the aqueous phase.

  • Chromatographic Identification:

    • Evaporate the organic solvent to isolate the DNP-amino acid.

    • Redissolve the DNP-amino acid in a suitable solvent and identify it using a chromatographic technique. Historically, paper chromatography or thin-layer chromatography (TLC) were used.[3] Modern approaches utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for better resolution and sensitivity.[2]

    • The identification is confirmed by comparing the retention time or Rf value of the unknown DNP-amino acid with that of known DNP-amino acid standards.

Modern Alternatives for Amino Acid Analysis

While the DNP method was groundbreaking, it has been largely superseded by more sensitive, accurate, and high-throughput techniques. These modern methods can be broadly categorized into those based on spectrophotometry after derivatization (Ninhydrin), and chromatographic methods with pre- or post-column derivatization (HPLC-based methods) or without derivatization (LC-MS/MS).

The Ninhydrin Method: A Classic Colorimetric Assay

The ninhydrin method is a widely used spectrophotometric assay for the determination of amino acids.

Chemical Principle of the Ninhydrin Method

Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of amino acids to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of the color, measured at 570 nm, is directly proportional to the concentration of amino acids in the sample. It is important to note that proline and hydroxyproline, being secondary amines, yield a yellow-colored product with a different absorption maximum.

Experimental Workflow: Ninhydrin-Based Amino Acid Analysis

Ninhydrin_Workflow Sample Amino Acid Sample Ninhydrin_Reagent Add Ninhydrin Reagent Sample->Ninhydrin_Reagent Reaction Heating Heat at 90-100°C Ninhydrin_Reagent->Heating Incubation Color_Development Color Development (Ruhemann's Purple) Heating->Color_Development Formation Spectrophotometry Measure Absorbance at 570 nm Color_Development->Spectrophotometry Measurement Quantification Quantify using Standard Curve Spectrophotometry->Quantification Calculation

Caption: Workflow of the Ninhydrin method for amino acid quantification.

Detailed Protocol for the Ninhydrin Method
  • Reagent Preparation:

    • Prepare a ninhydrin reagent solution. A common formulation involves dissolving ninhydrin in a mixture of an organic solvent (e.g., ethanol or a 1:1 mixture of acetone/butanol) and a buffer (e.g., acetate buffer).[4]

    • Prepare a diluent solvent, such as an equal volume mixture of water and n-propanol.

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of a known amino acid (e.g., glycine or a standard amino acid mixture) at different concentrations to generate a standard curve.

    • Prepare the unknown sample, ensuring it is in a compatible solvent and within the linear range of the assay.

  • Reaction:

    • To a set of test tubes, add a fixed volume of each standard and the unknown sample.

    • Add the ninhydrin reagent to each tube and mix thoroughly.

    • Incubate the tubes in a boiling water bath or a heating block at 90-100°C for a specified time (e.g., 15-20 minutes).

  • Measurement:

    • After cooling the tubes to room temperature, add the diluent solvent to each tube and mix.

    • Measure the absorbance of each solution at 570 nm using a spectrophotometer.

  • Quantification:

    • Plot the absorbance values of the standards against their corresponding concentrations to create a standard curve.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

HPLC-Based Methods with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) offers excellent separation of individual amino acids. To enhance their detection, as most amino acids lack a strong chromophore, pre-column derivatization is commonly employed.

Phenylisothiocyanate (PITC) Derivatization

Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm.

PITC_Workflow Sample Amino Acid Sample PITC_Derivatization PITC Derivatization Sample->PITC_Derivatization Reaction Drying Vacuum Drying PITC_Derivatization->Drying Remove Excess Reagent Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Preparation for Injection HPLC_Analysis RP-HPLC with UV Detection (254 nm) Reconstitution->HPLC_Analysis Separation & Detection Quantification Quantify based on Peak Area HPLC_Analysis->Quantification Data Analysis

Caption: Workflow of PITC derivatization for HPLC-based amino acid analysis.

  • Sample Preparation:

    • If analyzing a protein or peptide, perform acid hydrolysis (6M HCl at 110°C for 24 hours) to obtain free amino acids.

    • Dry the hydrolyzed sample completely under vacuum.

  • Derivatization:

    • Re-dry the amino acid sample with a solution of ethanol:water:triethylamine (2:2:1, v/v/v) to ensure an alkaline environment.

    • Add the derivatization reagent, a solution of PITC in ethanol:water:triethylamine (7:1:1:1, v/v/v/v), to the dried sample.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample under vacuum to remove excess reagent and by-products.

  • HPLC Analysis:

    • Reconstitute the dried PTC-amino acids in a suitable sample buffer (e.g., phosphate buffer).

    • Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).

    • Separate the PTC-amino acids using a gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the derivatives using a UV detector at 254 nm.

  • Quantification:

    • Identify and quantify each amino acid by comparing the retention times and peak areas to those of a standard mixture of PTC-amino acids.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another popular pre-column derivatization reagent that reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives.

AQC_Workflow Sample Amino Acid Sample AQC_Derivatization AQC Derivatization Sample->AQC_Derivatization Reaction Heating Heat at 55°C AQC_Derivatization->Heating Stabilize Derivatives UPLC_Analysis UPLC with Fluorescence Detection Heating->UPLC_Analysis Separation & Detection Quantification Quantify based on Peak Area UPLC_Analysis->Quantification Data Analysis

Caption: Workflow of AQC derivatization for UPLC-based amino acid analysis.

  • Sample Preparation:

    • Prepare the amino acid sample, either from protein hydrolysates or as free amino acids.

  • Derivatization:

    • Mix the sample with a borate buffer.

    • Add the AQC reagent (dissolved in acetonitrile) to the buffered sample.

    • Vortex the mixture immediately and heat at 55°C for 10 minutes. The AQC derivatives are very stable.

  • UPLC Analysis:

    • Inject the derivatized sample directly onto a reverse-phase UPLC column.

    • Perform a rapid gradient elution to separate the AQC-amino acids.

    • Detect the derivatives using a fluorescence detector (excitation at 250 nm, emission at 395 nm).

  • Quantification:

    • Identify and quantify each amino acid based on the retention times and peak areas relative to a standard mixture of AQC-derivatized amino acids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a gold standard for amino acid analysis due to its high sensitivity, selectivity, and ability to analyze underivatized amino acids, although derivatization can still be used to improve chromatographic performance.

Principle of LC-MS/MS for Amino Acid Analysis

This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. Amino acids are separated by LC and then ionized. The mass spectrometer selects the precursor ion of a specific amino acid, fragments it, and detects the characteristic fragment ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity.

Experimental Workflow: LC-MS/MS Amino Acid Analysis

LCMS_Workflow Sample Amino Acid Sample Protein_Precipitation Protein Precipitation (if necessary) Sample->Protein_Precipitation Sample Cleanup LC_Separation LC Separation (e.g., HILIC or RP) Protein_Precipitation->LC_Separation Injection MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Ionization & Fragmentation Quantification Quantify using Stable Isotope-Labeled Internal Standards MS_Analysis->Quantification Data Analysis

Caption: Workflow for LC-MS/MS-based amino acid analysis.

Detailed Protocol for LC-MS/MS Amino Acid Analysis (Underivatized)
  • Sample Preparation:

    • For biological fluids like plasma or serum, perform protein precipitation by adding a solvent like methanol or acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant containing the free amino acids to a new tube.

    • Add a mixture of stable isotope-labeled amino acids as internal standards to the supernatant.

  • LC Separation:

    • Inject the prepared sample onto an appropriate LC column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar underivatized amino acids.

    • Use a gradient elution with a mobile phase system tailored for HILIC separations.

  • MS/MS Detection:

    • The eluent from the LC column is directed to the mass spectrometer's ion source (typically electrospray ionization, ESI).

    • Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding internal standard. This involves defining the precursor-to-product ion transitions.

  • Quantification:

    • Quantify each amino acid by calculating the ratio of the peak area of the native amino acid to the peak area of its stable isotope-labeled internal standard. This ratio is then compared to a calibration curve generated from standards.

Performance Comparison: A Data-Driven Analysis

The choice of an amino acid analysis method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the methods discussed. It is important to note that performance can be matrix-dependent.

ParameterDNP Method (HPLC-based)Ninhydrin MethodHPLC with PITC DerivatizationHPLC/UPLC with AQC DerivatizationLC-MS/MS
Linearity (R²) Data not readily available in reviewed literature> 0.99> 0.99> 0.998> 0.99
Accuracy (% Recovery) Data not readily available in reviewed literature90 - 110%93.3 - 109.4%95 - 106%93 - 111%
Precision (%RSD) Data not readily available in reviewed literature< 5%< 4.6%< 2%< 14% (inter-day)
Limit of Detection (LOD) Low picomole range[2]~0.04 g/100g Data varies with systempmol/µL rangefmol to pmol on-column
Limit of Quantitation (LOQ) Data not readily available in reviewed literature~0.05 g/100g Data varies with systempmol/µL rangefmol to pmol on-column

Data compiled from multiple sources. A direct comparison in a single study is often not available.

Discussion of Performance
  • DNP Method: While historically significant, comprehensive modern validation data for the DNP method is scarce in the literature. Its sensitivity is reported to be in the low picomole range when coupled with HPLC.[2] However, the method is laborious, involving multiple steps including derivatization, hydrolysis, and extraction, which can introduce variability.

  • Ninhydrin Method: This method demonstrates good accuracy and precision for the quantification of total amino acids. However, it lacks the specificity to distinguish between individual amino acids without prior chromatographic separation. It is also susceptible to interference from other primary amines and ammonia.

  • HPLC with PITC Derivatization: This method offers good accuracy and precision for the analysis of individual amino acids. The derivatization is relatively straightforward, and the PTC-derivatives are stable. However, the removal of excess reagent can be cumbersome.

  • HPLC/UPLC with AQC Derivatization: The AQC method is highly regarded for the stability of its derivatives, which allows for batch processing of samples. It provides excellent linearity, accuracy, and precision, and is compatible with high-throughput UPLC systems, enabling rapid analysis times.

  • LC-MS/MS: This is the most sensitive and selective method. The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. While powerful, the initial instrumentation cost is higher than for HPLC-UV/Fluorescence systems.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for amino acid analysis depends on the specific research question, the nature of the sample, and the available resources.

  • The DNP method , while historically important, is generally not the preferred choice for quantitative analysis in a modern laboratory due to its labor-intensive nature and the lack of comprehensive validation data compared to newer methods.

  • The Ninhydrin method is a cost-effective and reliable option for determining the total amino acid concentration, particularly in applications where individual amino acid profiles are not required.

  • HPLC with PITC or AQC derivatization represents a robust and widely accessible approach for the accurate and precise quantification of individual amino acids. The AQC method, in particular, offers advantages in terms of derivative stability and suitability for high-throughput applications.

  • LC-MS/MS is the state-of-the-art for amino acid analysis, offering unparalleled sensitivity and specificity. It is the method of choice for complex biological matrices and when the highest level of accuracy and precision is required, especially in clinical and regulated environments.

By understanding the principles, workflows, and performance characteristics of these different methodologies, researchers can confidently select the most suitable approach to generate high-quality, reliable data for their amino acid analysis needs.

References

  • BYJU'S. (n.d.). Ninhydrin Test. Retrieved from [Link]

  • Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(15), 3663–3664.
  • Morton, R. C., & Gerber, G. E. (1988). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Analytical Biochemistry, 170(1), 220–227.
  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

Sources

Inter-Laboratory Guide: N-Terminal Sequencing – Edman Degradation vs. MALDI-ISD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Edman degradation has served as the "gold standard" for N-terminal sequencing, offering unambiguous, de novo residue identification. However, modern drug development—increasingly focused on complex biologics and blocked N-termini—demands higher throughput and sensitivity. This guide objectively compares the classical Edman Degradation method with MALDI In-Source Decay (ISD) , a mass spectrometry-based alternative.

Drawing on data from the Association of Biomolecular Resource Facilities (ABRF) inter-laboratory studies, this document provides actionable protocols, performance metrics, and decision-making frameworks for researchers in biopharma and proteomics.

Part 1: Scientific Foundation & Mechanisms

Edman Degradation: The Cyclic Chemical Standard

Mechanism: A cyclic chemical reaction that removes one amino acid at a time from the N-terminus of a peptide or protein.

  • Coupling: Phenylisothiocyanate (PITC) reacts with the free

    
    -amino group under basic conditions to form a phenylthiocarbamyl (PTC) derivative.
    
  • Cleavage: Acidic conditions cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact (n-1).

  • Conversion: The unstable thiazolinone is converted to a stable Phenylthiohydantoin (PTH)-amino acid.

  • Detection: The PTH-amino acid is identified via UV-HPLC by comparison with standards.

Key Advantage: It distinguishes isobaric amino acids (Leucine vs. Isoleucine) and requires no prior sequence database.

MALDI-ISD: The Top-Down MS Challenger

Mechanism: Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) utilizes specific matrices (e.g., 1,5-diaminonaphthalene) that induce radical-mediated fragmentation of the protein backbone during the ionization event.

  • Fragmentation: Hydrogen radicals transfer from the matrix to the carbonyl oxygen of the peptide backbone.

  • Ion Series: This prompt fragmentation generates singly charged c-ions (N-terminal) and z-ions (C-terminal).

  • Readout: The mass differences between consecutive peaks in the spectrum correspond to the amino acid residue masses.

Key Advantage: Rapidly sequences N- and C-termini simultaneously, works on N-terminally blocked proteins (if the block is on a c-ion), and requires minimal sample preparation.

Part 2: Inter-Laboratory Study Analysis (ABRF Insights)

To validate these methods, we examine results from the ABRF Protein Sequence Research Group (PSRG) studies, which benchmark performance across dozens of core facilities.

Study Case: ABRF-PSRG2012 (Top-Down vs. Edman)

This study distributed samples of BSA , Endostatin , and Protein A to evaluate N-terminal identification capabilities.

MetricEdman Degradation PerformanceMass Spectrometry (Top-Down/ISD) Performance
Success Rate High for unmodified proteins (BSA). Failed for blocked/modified N-termini.100% success for all samples, including those with ragged or modified N-termini.
Read Length Reliable up to 30-50 residues . Signal fades due to "carry-over" and "lag" in cycles.Can read 50-70 residues (c-ion series) in a single spectrum (ABRF 2009/2012 data).
Modifications Cannot identify N-terminal acetylation or pyroglutamate (blocked).Successfully identified N-terminal modifications and truncations (e.g., pyroGlu).
Time to Result ~45-60 minutes per residue (24+ hours for 30 AA).<1 hour total for sample prep + data acquisition.

Critical Insight: While Edman remains superior for distinguishing Leu/Ile, the ABRF studies conclusively show that MS-based methods (like MALDI-ISD) are more robust for "real-world" samples containing blocked ends or post-translational modifications (PTMs).

Part 3: Comparative Performance Analysis

The following table synthesizes technical specifications for decision-making.

FeatureEdman DegradationMALDI-ISD (Mass Spec)
Sensitivity Low (5–10 pmol required)High (1–10 pmol; often fmol range)
N-Terminal Blockage Fails (Requires free

-amino group)
Success (Sequences "through" the block)
Throughput Low (1 sample / day)High (96+ samples / day)
Sequence Length 30–50 residues20–80 residues (matrix dependent)
Isobaric Resolution Excellent (Differentiates Leu/Ile)Poor (Leu/Ile are isobaric; requires w-ions)
Mixture Handling Poor (Requires >95% purity)Moderate (Can resolve simple mixtures)
Database Dependency None (True De Novo)Partial (De novo possible, but database helps)

Part 4: Experimental Protocols

Protocol A: Edman Degradation (PVDF Blot)

Target: High-purity protein with free N-terminus.

  • Sample Preparation:

    • Separate protein (10–50 pmol) via SDS-PAGE.

    • Electroblot onto a PVDF membrane (0.2 µm pore size). Note: Nitrocellulose is incompatible.

    • Stain with Coomassie Blue R-250; excise the band.

    • Wash membrane disc with 50% Methanol to remove excess glycine/Tris.

  • Sequencer Loading:

    • Load the PVDF disc into the reaction cartridge of the automated sequencer (e.g., Shimadzu PPSQ or ABI Procise).

  • Cycle Parameters (Standard Program):

    • Coupling: 5% PITC in n-heptane + N-methylpiperidine/methanol/water buffer (pH 10). Temp: 48°C.

    • Cleavage: Trifluoroacetic acid (TFA). Temp: 48°C.

    • Conversion: 25% TFA in water. Temp: 64°C.

  • Data Analysis:

    • Analyze chromatograms for each cycle. Look for the "appearing" PTH-amino acid peak and the "disappearing" lag from the previous cycle.

Protocol B: MALDI-ISD Sequencing

Target: Rapid ID, blocked N-termini, or recombinant verification.

  • Matrix Preparation (Critical Step):

    • Solvent: 50% Acetonitrile (ACN) / 0.1% TFA.

    • Matrix: Saturated solution of 1,5-diaminonaphthalene (1,5-DAN) . Note: 1,5-DAN promotes radical transfer better than standard DHB/CHCA matrices.

  • Sample Spotting:

    • Mix 1 µL of protein solution (10–20 pmol/µL) with 1 µL of Matrix solution.

    • Spot 1 µL onto the MALDI target plate. Allow to air dry (crystallize).

  • Instrument Settings (TOF Mode):

    • Mode: Linear Positive (or Reflector for peptides <3 kDa).[1][2][3][4]

    • Laser Power: Set 10–20% higher than threshold for standard mass fingerprinting to induce In-Source Decay.

    • Extraction Delay: Optimized for low mass range (500–5000 Da).

  • Data Acquisition:

    • Accumulate 1000–2000 shots.

    • Look for the c-ion series (N-terminal fragments) and z-ion series (C-terminal fragments).[5]

  • Sequence Calling:

    • Calculate mass differences between adjacent peaks.

    • Use software (e.g., BioTools) or manual calculation to map mass deltas to amino acid residues.

Part 5: Visualization & Decision Logic

Workflow Comparison

The following diagram contrasts the cyclic nature of Edman with the "one-shot" nature of MALDI-ISD.

SequencingWorkflows cluster_Edman Protocol A: Edman Degradation cluster_MALDI Protocol B: MALDI-ISD E_Start Purified Protein (PVDF/Solution) E_Cycle Cycle n: PITC Coupling & Acid Cleavage E_Start->E_Cycle E_HPLC HPLC Detection (PTH-Amino Acid) E_Cycle->E_HPLC E_Repeat Repeat for n+1 E_HPLC->E_Repeat E_Repeat->E_Cycle Next Residue M_Start Protein Sample (Solution) M_Matrix Mix with 1,5-DAN (Radical Matrix) M_Start->M_Matrix M_Laser Laser Irradiation (In-Source Decay) M_Matrix->M_Laser M_Spectrum TOF Spectrum (c-ions & z-ions) M_Laser->M_Spectrum

Caption: Edman utilizes a recursive chemical cycle (left), while MALDI-ISD generates all sequence ions in a single ionization event (right).

Decision Matrix: Choosing the Right Method

Use this logic flow to select the optimal method for your sample.

DecisionTree Start Start: N-Terminal Sequencing Need IsBlocked Is the N-terminus likely blocked? (Acetylation, PyroGlu) Start->IsBlocked MS_Path Use MALDI-ISD or Top-Down MS IsBlocked->MS_Path Yes / Unknown Isobaric Must distinguish Leu vs Ile? IsBlocked->Isobaric No (Free Amine) Edman_Path Use Edman Degradation Isobaric->Edman_Path Yes (Critical) Speed Throughput Priority? Isobaric->Speed No Speed->MS_Path High (Many samples) Speed->Edman_Path Low (Gold Standard Validation)

Caption: Decision tree prioritizing sample chemistry (blockage) and data granularity (isobaric differentiation).

References

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • Association of Biomolecular Resource Facilities (ABRF). (2012). N-terminal Top-Down Protein Sequencing of the ABRF-PSRG2012 Study Samples by ETD-UHR-TOF Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer. Retrieved from [Link]

  • Debois, D., et al. (2013). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI MS: A Practical Guide to Instrumentation, Methods and Applications. Retrieved from [Link]

Sources

Evaluating Hydrolysis Methods for DNP-Proteins: A Technical Guide for Carbonyl & Antigen Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The analysis of Dinitrophenylated (DNP) proteins is a critical workflow in two distinct fields: oxidative stress research (protein carbonylation) and immunology (DNP-haptens). The choice of hydrolysis method—Acidic (HCl) versus Enzymatic (Protease) —is not merely a procedural preference but a chemical necessity dictated by the stability of the DNP linkage.

This guide objectively evaluates these methodologies. The core finding is a dichotomy: Standard acid hydrolysis (6N HCl) is the gold standard for total amino acid analysis but is destructive to DNP-hydrazones (carbonyls), rendering it unsuitable for mapping oxidative modifications. Conversely, enzymatic hydrolysis (Trypsin/Pronase) preserves the labile hydrazone bond, making it the mandatory choice for LC-MS mapping of carbonylation sites, despite its higher cost and complexity.

Part 1: The Chemical Context – Know Your DNP Linkage

Before selecting a hydrolysis method, you must identify the chemical nature of your "DNP-protein." The stability of the DNP group under hydrolysis conditions depends entirely on how it is attached to the protein.

DNP-Hydrazones (Carbonyls)[1][2][3]
  • Origin: Derivatization of oxidative stress markers (aldehydes/ketones) with 2,4-Dinitrophenylhydrazine (DNPH).[1]

  • Bond Type: Hydrazone (

    
    ).
    
  • Stability: Acid Labile. The

    
     bond is reversible and hydrolyzes back to the carbonyl and hydrazine in strong acid/heat.
    
  • Goal: Quantify oxidative stress or map carbonylated residues.

N-DNP (Antigens/Sanger)
  • Origin: Labeling of free amines (Lysine, N-terminus) with Fluorodinitrobenzene (Sanger’s reagent).

  • Bond Type: Amine/Amide (

    
    ).
    
  • Stability: Acid Stable. The aryl-amine bond survives standard acid hydrolysis.

  • Goal: Immunological assays or N-terminal sequencing.

Visualization: The Hydrolysis Decision Tree

DNP_Hydrolysis_Decision Start Input: DNP-Protein Sample CheckType Identify DNP Linkage Type Start->CheckType Type1 Type A: DNP-Hydrazone (Oxidative Stress/Carbonyls) CheckType->Type1 Carbonyls Type2 Type B: N-DNP-Lysine (Immunology/Sanger) CheckType->Type2 Antigens AcidHydro Acid Hydrolysis (6N HCl) 110°C, 24h Type1->AcidHydro Avoid EnzHydro Enzymatic Hydrolysis (Trypsin/Pronase) Type1->EnzHydro Recommended Type2->AcidHydro Recommended Type2->EnzHydro Optional Result1 RESULT: DEGRADATION Hydrazone bond cleaves. Loss of DNP signal. AcidHydro->Result1 For Hydrazones Result3 RESULT: SUCCESS Free DNP-Amino Acids. Quantitative recovery. AcidHydro->Result3 For N-DNP Result2 RESULT: SUCCESS Peptides/AAs released. DNP-Hydrazone intact. EnzHydro->Result2 For Hydrazones

Figure 1: Decision matrix for selecting hydrolysis methods based on DNP linkage chemistry.

Part 2: Acid Hydrolysis (6N HCl)

Status: The Gold Standard for Total Amino Acids (but NOT for Carbonyl Mapping).

Acid hydrolysis is the most robust method for breaking peptide bonds.[2] However, its harsh conditions (low pH, high temperature) make it unsuitable for analyzing labile modifications like DNP-hydrazones.

Protocol: Standard Liquid-Phase Hydrolysis
  • Sample Prep: Place 0.1–1.0 mg of DNP-protein in a heavy-walled glass hydrolysis tube.

  • Reagent: Add 0.5 mL of 6N HCl (constant boiling) containing 0.1% phenol (scavenger).

  • Deoxygenation: Freeze sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw under vacuum to degas.[3] Repeat 3x (Freeze-Pump-Thaw). Seal the tube under vacuum.

  • Hydrolysis: Incubate at 110°C for 24 hours .

  • Work-up: Cool tube, crack open, and evaporate HCl using a SpeedVac or nitrogen stream. Re-dissolve in mobile phase.

Performance Evaluation
  • Pros:

    • Completeness: >98% peptide bond cleavage.

    • Simplicity: No enzyme optimization required.

    • N-DNP Stability: Excellent recovery of N-DNP-Lysine (Sanger method).

  • Cons:

    • DNP-Hydrazone Instability: The

      
       hydrazone bond is acid-labile. Studies indicate significant degradation of the DNP-carbonyl moiety, leading to false negatives in oxidative stress quantification [1, 2].
      
    • Amino Acid Loss: Destroys Tryptophan completely; partially degrades Serine, Threonine, and Cysteine (unless protected).

Part 3: Enzymatic Hydrolysis

Status: The Mandatory Method for Mapping Carbonylation Sites .

For researchers aiming to identify which residue is carbonylated (using LC-MS/MS), enzymatic digestion is the only viable path. It operates at physiological pH, preserving the delicate DNP-hydrazone structure.

Protocol: Trypsin Digestion for DNP-Proteins (LC-MS)

This workflow is optimized to solubilize the protein, derivatize carbonyls, and digest without degrading the tag.

  • Derivatization:

    • Mix protein sample (1 mg/mL) with 10 mM DNPH in 2M HCl (Note: Short exposure to acid at RT is acceptable; boiling is not). Incubate 30 min at RT.

  • Neutralization & Denaturation:

    • Precipitate protein with 20% TCA to remove excess DNPH. Wash pellet with Ethanol/Ethyl Acetate (1:1).

    • Re-dissolve pellet in 8M Urea / 50 mM NH₄HCO₃ (pH 8.0).

    • Reduce (5 mM DTT, 45 min, 56°C) and Alkylate (15 mM Iodoacetamide, 30 min, Dark).

  • Digestion:

    • Dilute Urea to <1M using 50 mM NH₄HCO₃.

    • Add Sequencing Grade Trypsin (Ratio 1:50 w/w).

    • Incubate at 37°C for 16–18 hours.

  • Enrichment (Optional but Recommended):

    • Use anti-DNP antibody beads or affinity chromatography to enrich DNP-peptides before MS analysis.

Visualization: Enzymatic Workflow for Carbonyl Mapping

Enzymatic_Workflow Step1 1. Derivatization (DNPH + Protein) Step2 2. Clean-up (TCA Precip + Wash) Step1->Step2 Remove excess DNPH Step3 3. Denaturation (8M Urea, pH 8) Step2->Step3 Solubilize Step4 4. Digestion (Trypsin, 37°C, O/N) Step3->Step4 Dilute Urea <1M Step5 5. LC-MS/MS (Identify DNP-Peptides) Step4->Step5 DNP-Hydrazone Intact

Figure 2: Step-by-step enzymatic workflow for identifying carbonylated residues.

Performance Evaluation
  • Pros:

    • Preservation: Maintains the DNP-hydrazone modification intact for detection.

    • Specificity: Trypsin cuts predictably (C-term of Lys/Arg), aiding in MS database searching.

  • Cons:

    • Incomplete Hydrolysis: Yields peptides, not free amino acids. Not suitable for "total amino acid" quantification unless using a cocktail (e.g., Pronase).

    • Autolysis: Trypsin autolysis peaks can interfere with analysis.

Part 4: Comparative Analysis

The following table summarizes the trade-offs between the two primary methods.

FeatureAcid Hydrolysis (6N HCl)Enzymatic Hydrolysis (Trypsin)
Primary Application Total Amino Acid Analysis; Sanger SequencingCarbonyl Site Mapping; Peptide Mass Fingerprinting
Reaction Conditions Harsh (110°C, pH <1)Mild (37°C, pH 7–8)
DNP-Hydrazone Stability Poor (High degradation risk)Excellent (Stable)
N-DNP-Lysine Stability Good (Stable)Good (Stable)
Product Free Amino AcidsPeptides
Tryptophan Recovery 0% (Destroyed)>95% (Preserved)
Cost & Time Low Cost / 24hHigh Cost (Enzyme) / 24–48h
Equipment Vacuum sealing station, Heating blockIncubator, Centrifuge
The "Middle Ground": Pronase Hydrolysis

For researchers who need free amino acids (quantification) but cannot use acid due to DNP-hydrazone instability, Pronase E (a mixture of proteases from Streptomyces griseus) is the alternative.

  • Protocol: Incubate DNP-protein with Pronase E (1:100 ratio) at 37°C for 24–48h in 50 mM Ammonium Bicarbonate.

  • Result: Near-total hydrolysis to free amino acids under neutral conditions, preserving the DNP tag [3].

Part 5: Recommendations

  • For Protein Carbonyl Quantification (Oxidative Stress):

    • Do NOT use Acid Hydrolysis. The DNP-hydrazone will degrade, leading to underestimation.

    • Use Enzymatic Digestion (Trypsin) if identifying the site of oxidation via LC-MS.

    • Use Spectrophotometry (DNPH Assay) on the intact protein (dissolved in Guanidine/SDS) if you only need the total carbonyl content (no hydrolysis needed) [4].

  • For DNP-Antigen Analysis (Immunology):

    • Use Acid Hydrolysis (6N HCl). It is faster, cheaper, and the N-DNP bond is stable enough for accurate quantification.

  • For Total Amino Acid Analysis of DNP-Proteins:

    • Use Pronase/Peptidase cocktails . This achieves total hydrolysis without the destructive effects of boiling acid.

References

  • Foucault, B. et al. (2025). Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments. Link

  • Soglia, F. et al. (2016). Novel DNPH-based method for determination of protein carbonylation in muscle and meat. Food Chemistry. Link

  • Mahesha, M. et al. (2025).[4] Protein hydrolysis for amino acid analysis revisited. Food Chemistry. Link

  • Georgiou, C.D. et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. Redox Biology. Link

  • MtoZ Biolabs. (2024). Workflow of Protein Hydrolysis. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of DNP-DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

DNP-DL-methionine sulfone is a derivatized amino acid typically used as a chromatographic standard in protein sequencing.[1][2] While the methionine sulfone moiety is chemically stable, the 2,4-dinitrophenyl (DNP) group introduces specific toxicity and reactivity hazards that dictate its disposal pathway.

Unlike free 2,4-dinitrophenol (which is a high-risk explosive when dry), DNP-amino acid derivatives are generally stable solids.[1][2] However, they retain the toxicological properties of uncouplers of oxidative phosphorylation and must be managed as High Hazard Toxic Waste .

Chemical Component Role Hazard Driver
2,4-Dinitrophenyl (DNP) Chromophore / TagToxicity (Uncoupler), Potential Shock Sensitivity
DL-Methionine Sulfone Amino Acid BackboneLow Hazard (Oxidized Sulfur)

Hazard Assessment (The "Why")

To ensure safety, you must understand the causality behind these protocols. We do not treat this merely as "trash"; we treat it as a potential source of picric-acid-like instability.[1][2]

  • Metabolic Toxicity: The DNP moiety can uncouple oxidative phosphorylation in mitochondria, leading to uncontrolled thermogenesis. Inhalation of dust or skin absorption is the primary risk vector during disposal.

  • Explosive Potential (Conditional): While DNP-amino acids are more stable than free DNP, old or desiccated samples can form shock-sensitive decomposition products. Never use metal spatulas on crusted/dried material around the cap.

  • Incompatibility: The nitro groups (

    
    ) are oxidizing in nature but the molecule itself is organic fuel. It must be segregated from strong reducers and strong bases to prevent exothermic decomposition.
    

Pre-Disposal Stabilization & Segregation[1][2]

Before removing the chemical from the bench, you must classify its physical state. Use the following decision matrix to determine the immediate workflow.

Workflow Visualization: Disposal Decision Matrix

DNP_Disposal_Workflow Start Assess this compound Waste StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder LiquidWaste Liquid Solution StateCheck->LiquidWaste Dissolved OldCheck Is Container Old/Crystallized? SolidWaste->OldCheck Segregate Segregate from Oxidizers/Bases LiquidWaste->Segregate Hydrate DO NOT OPEN. Contact EHS for Bomb Squad/High Hazard Team OldCheck->Hydrate Yes (Crystals on Cap) Bagging Double Bag in Clear Poly Label: 'TOXIC - DNP DERIVATIVE' OldCheck->Bagging No (Free flowing) Incineration Final Disposal: High Temp Incineration Hydrate->Incineration Special Handling Bagging->Incineration Container Collect in Amber Glass/HDPE Label: 'Flammable/Toxic' Segregate->Container Container->Incineration

Figure 1: Decision matrix for segregating DNP-derivative waste based on physical state and container integrity.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Powder)[2]

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.

  • Inspection: Visually inspect the bottle without opening. If you see crystals forming outside the threads of the cap, STOP . This indicates potential formation of shock-sensitive salts. Treat as an explosive hazard (See Emergency Procedures).

  • Primary Containment: If the powder is free-flowing and the container is intact, place the entire original container into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the bagged container into a secondary bag or a wide-mouth HDPE plastic jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "N-(2,4-Dinitrophenyl)-DL-methionine sulfone"[1][2]

    • Hazards: Toxic, Irritant.

    • Note: Write "DNP Derivative" clearly to alert waste handlers.

Scenario B: Liquid Waste (HPLC/TLC Effluent)

PPE Required: Standard chemical resistant PPE.

  • Segregation: Ensure the waste stream contains NO strong bases (NaOH, KOH) or strong reducers. DNP derivatives can form explosive salts with bases.

  • Collection: Collect in a dedicated "Organic Waste - Toxic" carboy.

    • Preferred Material: Amber Glass or HDPE.

  • Dilution (Optional but Recommended): If the concentration is high (>1%), dilute with a compatible solvent (e.g., Ethanol or Water) to reduce localized reactivity risks.

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 49%, DNP-Met-Sulfone 1%").

Regulatory & Logistical Data

Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory. While DNP-amino acids are not explicitly "P-listed" (like free 2,4-DNP, P048), they act as characteristic wastes due to toxicity.[1][2]

Parameter Specification Notes
EPA Waste Code D003 (Reactivity) or Toxic Conservative coding recommended due to DNP moiety.[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[1][2](N-(2,4-Dinitrophenyl)-DL-methionine sulfone)
UN Number UN 2811Generic for toxic organic solids.[1][2]
Disposal Method Incineration Must be destroyed at high temperature (>1000°C).[1][2]
Storage Compatibility Group X (Segregated) Store away from oxidizers, bases, and heat sources.[1][2]

Emergency Procedures

Spill Response
  • Solid Spill: Do NOT sweep dry. This generates dust which is toxic and potentially static-sensitive.

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the wet slurry into a waste container using a plastic (non-sparking) scoop.

    • Clean surface with 10% sodium bicarbonate solution.

  • Skin Exposure: DNP derivatives stain skin yellow and absorb rapidly. Wash immediately with soap and copious water for 15 minutes. Seek medical attention if symptoms (sweating, fever, rapid heart rate) occur.

Old/Unstable Containers

If a container of this compound is found to be dehydrated, cracked, or has crystal growth on the cap:

  • Do not touch or move the bottle.

  • Secure the lab and post "Do Not Enter" signage.

  • Contact your institution's EHS High Hazard team immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1655-53-4, 2,4-Dinitrophenyl-DL-methionine.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 2,4-Dinitrophenol. (Applied by extension to derivatives). Retrieved from [Link][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling DNP-DL-methionine sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

DNP-DL-methionine sulfone is a modified amino acid derivative primarily used as a chromatographic standard or in proteomic research. While it is chemically distinct from the high-explosive 2,4-Dinitrophenol (DNP), it retains the 2,4-dinitrophenyl moiety .

The Safety Paradox: Many researchers underestimate DNP-amino acids because they are stable solids. However, the dinitrophenyl group is a potent chromophore and a hapten that can induce skin sensitization and staining . Furthermore, metabolic cleavage in vivo (though rare via dermal contact) could theoretically release free DNP, a mitochondrial uncoupler.

Core Directive: Treat this substance with the ALARA (As Low As Reasonably Achievable) principle. Your goal is zero skin contact and zero dust inhalation.

Hazard Analysis & PPE Matrix

The primary hazards are particulate inhalation and dermal absorption . The sulfone group adds stability, but the DNP group drives the toxicity profile.

Table 1: PPE Specifications & Rationale
PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Causality: DNP derivatives are lipophilic and stain skin yellow instantly upon contact, indicating rapid epidermal interaction. Latex is permeable to many organic solvents used to solubilize this compound (e.g., Acetonitrile). Double gloving provides a breakthrough buffer.
Respiratory Fume Hood (Certified Face Velocity: 80-100 fpm)Causality: As a fine crystalline powder, electrostatic forces can aerosolize particles during weighing. Inhalation bypasses the skin barrier, delivering the agent directly to the systemic circulation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Causality: Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles seal the ocular mucosa from dust entry.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Causality: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Operational Workflow: Step-by-Step

Phase A: Pre-Handling Verification
  • Airflow Check: Verify fume hood flow is active. Tape a Kimwipe to the sash; it should angle inward at 45 degrees.

  • Static Control: DNP-sulfone derivatives are prone to static charge. Place an ionizing bar or antistatic gun near the balance if available. If not, wipe the balance area with a damp lint-free cloth to increase local humidity and discharge static.

Phase B: Weighing & Solubilization

Goal: Containment of the solid phase.

  • The "Transfer Zone": Place a secondary containment tray (spill tray) inside the fume hood. All weighing happens inside this tray.

  • Taring: Place the weighing boat on the balance. Close the draft shield. Tare.

  • Transfer: Open the source vial. Use a disposable spatula .

    • Critical Technique: Do not "dump" the powder. Tap the spatula gently against the side of the weigh boat to release small amounts.

  • Solubilization (Immediate):

    • Do not walk around the lab with dry powder in a weigh boat.

    • Add your solvent (e.g., Buffer/Methanol) directly to the vial or vessel inside the hood immediately after weighing.

    • Why? Once in solution, the risk of airborne inhalation drops to near zero (though splash risk remains).

Phase C: Waste Disposal

NEVER dispose of DNP derivatives in the sink or regular trash.

  • Solid Waste: Contaminated weigh boats, gloves, and spatulas go into a dedicated solid hazardous waste bag labeled "Toxic/Sensitizer."

  • Liquid Waste: Collect in a specific carboy labeled "Halogenated/Nitrated Organic Waste."

  • Decontamination: Wipe the balance and work area with 70% Ethanol or Methanol. The yellow color of DNP is a built-in indicator; if your wipe turns yellow, you failed to contain the dust—clean again.

Visual Safety Logic: The "Go/No-Go" Protocol

This decision tree ensures you do not proceed unless safety conditions are met.

SafetyProtocol start START: Handling this compound risk_assess Risk Assessment: Is the Fume Hood Operational? start->risk_assess ppe_check PPE Check: Double Nitrile Gloves + Goggles? risk_assess->ppe_check Yes stop_fix STOP: Fix Engineering Controls risk_assess->stop_fix No static_check Static Control: Is Balance Area Antistatic? ppe_check->static_check Yes ppe_check->stop_fix No proceed PROCEED: Weighing Protocol static_check->proceed Yes static_check->stop_fix High Static Risk disposal DISPOSAL: Segregated Hazardous Waste proceed->disposal Complete

Figure 1: Operational decision tree for handling DNP derivatives. Note the critical stop points if engineering controls (airflow) or PPE are compromised.

Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.

    • Indicator: If skin turns yellow, absorption has occurred. Seek medical evaluation.

    • Contraindication: Do NOT use ethanol or acetone to clean skin; this increases permeability and drives the chemical deeper into the dermis.

  • Spill (Solid):

    • Cover with wet paper towels (to prevent dust).

    • Scoop up towels and material into a hazardous waste bag.

    • Clean area with soap and water.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102676, DNP-DL-methionine sulfoxide/sulfone derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 2,4-Dinitrophenol (General Industry Standards). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.